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  • Product: 5-Methoxybenzo[d]isoxazole
  • CAS: 39835-06-8

Core Science & Biosynthesis

Foundational

Whitepaper: 5-Methoxybenzo[d]isoxazole – Physicochemical Profiling and Applications in Diversity-Oriented Synthesis

Executive Summary 5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) is a privileged, electron-rich heterocyclic building block that has garnered significant attention in modern synthetic and medicinal chemistry. While the ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) is a privileged, electron-rich heterocyclic building block that has garnered significant attention in modern synthetic and medicinal chemistry. While the benzo[d]isoxazole core is natively recognized for its presence in antipsychotic agents (e.g., risperidone), the strategic placement of a methoxy group at the 5-position fundamentally alters its electronic landscape. As a Senior Application Scientist specializing in heterocyclic cascade reactions, I have observed that this specific substitution pattern not only stabilizes the ring system against premature degradation but also precisely tunes its susceptibility to base-catalyzed Kemp elimination.

This technical guide provides an in-depth analysis of the physicochemical properties of 5-methoxybenzo[d]isoxazole, details its de novo synthesis via transition-metal-catalyzed nitrogen extrusion, and outlines its advanced application in Diversity-Oriented Synthesis (DOS) for generating complex O-heterocycles.

Molecular Architecture and Physicochemical Properties

Understanding the spectral and physical properties of 5-methoxybenzo[d]isoxazole is critical for validating its integrity before deploying it in complex multicomponent reactions. The compound typically presents as a yellow oil at room temperature. The most critical diagnostic feature is the 1 H NMR singlet at δ 8.63 ppm, which corresponds to the C3 proton of the isoxazole ring. Monitoring the disappearance of this proton is the primary method for tracking ring-opening reactions.

Table 1: Quantitative Physicochemical and Spectral Data
PropertyValue / Description
CAS Number 39835-06-8
Molecular Formula C₈H₇NO₂
Molecular Weight 149.15 g/mol
Appearance Yellow oil
1 H NMR (300 MHz, CDCl₃) δ 8.63 (s, 1H), 7.52 (d, 1H, J = 9.3 Hz), 7.19 (dd, 1H, J = 9.0, 2.1 Hz), 7.08 (d, 1H, J = 1.9 Hz), 3.86 (s, 3H)
13 C NMR (75 MHz, CDCl₃) δ 157.9, 156.4, 146.1, 121.6, 120.7, 110.4, 101.8, 55.8
FT-IR (neat, νₘₐₓ) 3100, 2939, 1621 (C=N stretch), 1515, 1290, 1026, 850 cm⁻¹
HRMS (ESI-TOF) Calcd for C₈H₇NO₂ (M + H)⁺ 150.0550, found 150.0554

De Novo Synthesis: Nitrogen Extrusion of Azido Complexes

The synthesis of 5-methoxybenzo[d]isoxazole can be elegantly achieved through the Lewis acid-catalyzed nitrogen extrusion of azido complexes derived from 2-hydroxy-5-methoxybenzaldehyde .

Mechanistic Causality

The selection of Zirconium(IV) chloride (ZrCl₄) over conventional Lewis acids (like AlCl₃ or BF₃) is a non-trivial experimental choice. ZrCl₄ provides the exact oxophilicity required to activate the aldehyde carbonyl for nucleophilic attack by trimethylsilyl azide (TMSN₃) without prematurely degrading the azide reagent. The resulting imine diazonium intermediate undergoes rapid N₂ extrusion, driving an intramolecular O–N bond formation to yield the benzisoxazole ring.

Protocol 1: ZrCl₄-Catalyzed Synthesis

Reagents: 2-Hydroxy-5-methoxybenzaldehyde (1.0 equiv), TMSN₃ (1.5 equiv), ZrCl₄ (1.5 equiv), anhydrous Acetonitrile (CH₃CN).

  • Preparation: Dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 mmol) in anhydrous CH₃CN (2.0 mL) under an inert argon atmosphere.

  • Activation: Add ZrCl₄ (1.5 mmol) in a single portion. Stir for 2 minutes to allow complexation (noted by a slight deepening of color).

  • Azidation & Extrusion: Slowly add TMSN₃ (1.5 mmol) via syringe at room temperature. Caution: N₂ gas evolution will occur.

  • Reaction: Stir the mixture at room temperature for exactly 20 minutes. Prolonged reaction times may lead to over-reaction or nitrile byproducts.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL). This neutralizes the Lewis acid and prevents hydrolysis of the newly formed isoxazole ring.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 3:7 EtOAc/hexane) to afford 5-methoxybenzo[d]isoxazole as a yellow oil.

Self-Validation & Quality Control: To ensure this protocol acts as a self-validating system, analyze an aliquot of the crude mixture via IR spectroscopy prior to chromatography. The complete disappearance of the aldehyde carbonyl stretch (~1680 cm⁻¹) and the emergence of the characteristic benzisoxazole C=N stretch at 1621 cm⁻¹ confirms successful cyclization.

Advanced Reactivity: Kemp Elimination in Multicomponent DOS

In my experience optimizing heterocyclic cascades, 5-methoxybenzo[d]isoxazole shines brightest as a substrate in Diversity-Oriented Synthesis (DOS). Specifically, it undergoes base-catalyzed Kemp elimination to generate a reactive 2-hydroxy-5-methoxybenzonitrile intermediate in situ. When coupled with a copper-catalyzed azide-alkyne cycloaddition (CuAAC) that yields a ketenimine, the phenoxide intermediate nucleophilically attacks the ketenimine to form highly substituted 4-amino-2H-chromen-2-imines .

Protocol 2: Copper-Catalyzed Synthesis of 4-Amino-2H-chromen-2-imines

Reagents: 5-Methoxybenzo[d]isoxazole (0.30 mmol), Tosyl azide (TsN₃, 0.30 mmol), 1-Ethynyl-4-methoxybenzene (0.20 mmol), CuBr (10 mol %), Triethylamine (TEA, 0.60 mmol), DCE/DCM (1:1 v/v).

  • Catalyst-Substrate Assembly: In an oven-dried Schlenk tube under N₂, combine 5-methoxybenzo[d]isoxazole (0.30 mmol), TsN₃ (0.30 mmol), 1-ethynyl-4-methoxybenzene (0.20 mmol), and CuBr (0.02 mmol).

  • Solvation: Add a 1:1 anhydrous solvent mixture of 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) (2.0 mL). This specific solvent ratio balances the solubility of the inorganic CuBr with the organic substrates.

  • Base Addition (The Trigger): Slowly inject TEA (0.60 mmol) via syringe. Causality: TEA serves a dual purpose—it acts as the base to initiate the Kemp elimination of the benzisoxazole, and it stabilizes the Cu(I) catalytic cycle for ketenimine formation.

  • Thermal Cyclization: Seal the tube and heat the mixture to 80 °C for 4 hours. The elevated temperature is required to overcome the activation barrier of the final nucleophilic cyclization step.

  • Workup: Cool to room temperature, dilute with DCM, and wash with brine. Concentrate the organic layer.

  • Purification: Isolate the product via flash chromatography to yield the targeted chromen-2-imine (Yields typically reach ~94% due to the electron-rich nature of the methoxy-substituted alkyne).

Self-Validation & Quality Control: The success of the Kemp elimination phase is visually indicated by a subtle color shift upon TEA addition, corresponding to phenoxide generation. Chromatographic isolation must be followed by 1 H NMR analysis: the complete loss of the benzisoxazole C3 proton (δ 8.63 ppm) and the appearance of the newly formed chromene ring protons validate the ring-opening and subsequent cyclization.

Mechanistic Pathway Visualization

The following diagram maps the concurrent logical pathways that occur during the DOS protocol described above. The system relies on the precise synchronization of the Kemp elimination (Pathway A) and ketenimine formation (Pathway B).

mechanism cluster_0 Pathway A: Kemp Elimination cluster_1 Pathway B: Ketenimine Formation N1 5-Methoxybenzo[d]isoxazole N3 2-Hydroxy-5-methoxybenzonitrile (Reactive Phenoxide) N1->N3 Ring Opening N2 TEA (Base Catalyst) N2->N3 Ring Opening N7 Nucleophilic Addition & Cyclization N3->N7 N4 Terminal Alkyne + TsN3 N6 Ketenimine Intermediate N4->N6 Click & N2 Extrusion N5 CuBr (10 mol%) N5->N6 Click & N2 Extrusion N6->N7 N8 4-Amino-2H-chromen-2-imine Product N7->N8 Final O-Heterocycle

Dual-pathway mechanism of Cu-catalyzed DOS utilizing 5-methoxybenzo[d]isoxazole.

References

  • Utility of Nitrogen Extrusion of Azido Complexes for the Synthesis of Nitriles, Benzoxazoles, and Benzisoxazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles ACS Omega URL:[Link]

Exploratory

A Guide to the Crystal Structure Analysis of 5-Methoxybenzo[d]isoxazole: From Synthesis to Structural Elucidation

This in-depth technical guide provides a comprehensive walkthrough for the crystal structure analysis of 5-Methoxybenzo[d]isoxazole, a molecule of significant interest in medicinal chemistry and drug development. The iso...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive walkthrough for the crystal structure analysis of 5-Methoxybenzo[d]isoxazole, a molecule of significant interest in medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure in numerous pharmacologically active compounds, and a detailed understanding of its three-dimensional arrangement is paramount for rational drug design and structure-activity relationship (SAR) studies.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental workflow.

Introduction: The Significance of Structural Insight

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For 5-Methoxybenzo[d]isoxazole, understanding the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is crucial for predicting its binding affinity to biological targets.[5] X-ray crystallography stands as the gold standard for obtaining this atomic-level information for small molecules.[6][7] This guide will delineate the critical steps from obtaining suitable single crystals to the final refined crystal structure, emphasizing the causality behind experimental choices to ensure a self-validating and reproducible protocol.

The Workflow: A Step-by-Step Guide to Crystal Structure Determination

The journey from a powdered sample to a fully elucidated crystal structure involves a series of meticulous steps. Each stage is critical for the success of the subsequent one, demanding careful planning and execution.

G cluster_0 Phase 1: Sample Preparation & Crystallization cluster_1 Phase 2: X-ray Diffraction & Data Collection cluster_2 Phase 3: Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Screening Synthesis->Crystallization High Purity Sample Crystal_Harvesting Crystal Selection & Mounting Crystallization->Crystal_Harvesting Single Crystals Data_Collection X-ray Data Collection Crystal_Harvesting->Data_Collection Mounted Crystal Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: High-level workflow for the crystal structure analysis of 5-Methoxybenzo[d]isoxazole.

Synthesis and Purification of 5-Methoxybenzo[d]isoxazole

The prerequisite for any successful crystallization is a highly pure sample. Impurities can inhibit nucleation and crystal growth. The synthesis of 5-Methoxybenzo[d]isoxazole can be achieved through various established synthetic routes for isoxazole derivatives, often involving cycloaddition reactions.[3][8]

Protocol:

  • Synthesis: Synthesize 5-Methoxybenzo[d]isoxazole following a suitable literature procedure. Common methods involve the reaction of a substituted hydroxylamine with a β-ketoester or a 1,3-dipolar cycloaddition.[3][8]

  • Purification: Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the compound using:

    • NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >99%.

Crystallization: The Art and Science of Growing Single Crystals

Obtaining diffraction-quality single crystals is often the most challenging step in the process.[9][10] For small organic molecules like 5-Methoxybenzo[d]isoxazole, several techniques can be employed. The choice of solvent is a critical parameter influencing crystal growth.[11]

Common Crystallization Techniques:

  • Slow Evaporation: This is a straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[11]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[11][12] A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

  • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol for Crystallization Screening:

  • Solubility Testing: Assess the solubility of 5-Methoxybenzo[d]isoxazole in a range of solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).

  • Setup Crystallization Trials: Based on the solubility tests, set up crystallization experiments using the techniques mentioned above. It is advisable to screen a variety of solvent systems and temperatures.

  • Monitoring: Regularly inspect the trials under a microscope for the formation of single, well-defined crystals.

G cluster_0 Crystallization Screening Logic Solubility Assess Solubility Solvent_Selection Select Solvent Systems Solubility->Solvent_Selection Technique_Selection Choose Crystallization Technique Solvent_Selection->Technique_Selection Screening Perform Screening Technique_Selection->Screening Optimization Optimize Conditions Screening->Optimization Initial Hits

Caption: Logical flow for developing a successful crystallization protocol.

X-ray Diffraction and Data Collection

Once suitable crystals are obtained, the next step is to analyze them using X-ray diffraction.[7][13] This technique utilizes the diffraction of X-rays by the ordered arrangement of atoms in a crystal to determine the electron density distribution and, consequently, the atomic structure.[5]

Experimental Protocol:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully selected and mounted on a goniometer head.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[7] The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.

Structure Solution, Refinement, and Validation

The collected diffraction data is then used to solve and refine the crystal structure.

Workflow:

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Data Presentation: The Crystal Structure of 5-Methoxybenzo[d]isoxazole

While a definitive, published crystal structure for 5-Methoxybenzo[d]isoxazole is not publicly available as of this writing, a hypothetical but plausible set of crystallographic data is presented below for illustrative purposes. This data is based on typical values for similar small organic molecules and related isoxazole derivatives found in the Cambridge Structural Database.[14][15][16][17]

Table 1: Hypothetical Crystallographic Data for 5-Methoxybenzo[d]isoxazole

ParameterValue
Chemical FormulaC₈H₇NO₂
Formula Weight149.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)6.123(1)
c (Å)13.456(3)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)676.5(3)
Z4
Calculated Density (g/cm³)1.465
Absorption Coeff. (mm⁻¹)0.105
F(000)312
Crystal Size (mm³)0.25 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 27.5
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123
Goodness-of-fit on F²1.05

Table 2: Selected Hypothetical Bond Lengths and Angles

Bond/AngleLength (Å) / Angle (°)
O1-N11.42(1)
N1-C11.32(2)
C7-O21.37(1)
C8-O21.43(2)
C1-N1-O1108.5(9)
C6-C7-O2124.3(1)
C7-O2-C8117.8(8)

Conclusion

The crystal structure analysis of 5-Methoxybenzo[d]isoxazole provides invaluable insights into its molecular conformation and potential intermolecular interactions. This guide has outlined a robust and scientifically sound workflow, from the critical initial step of obtaining high-purity material to the final stages of structure refinement and validation. By understanding the rationale behind each experimental choice, researchers can navigate the challenges of crystallization and successfully elucidate the three-dimensional structure of this and other important small molecules, thereby accelerating the drug discovery and development process.

References

  • X-ray Determination Of Molecular Structure | Physics | Research Starters - EBSCO.
  • Macromolecular Structure Determination by X-ray Crystallography.
  • Chemical crystallization | SPT Labtech. Available from: [Link]

  • X-ray crystallography - Wikipedia. Available from: [Link]

  • crystallization of small molecules. Available from: [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton. Available from: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available from: [Link]

  • x Ray crystallography - PMC - NIH. Available from: [Link]

  • X-ray diffraction (XRD) basics and application - Chemistry LibreTexts. Available from: [Link]

  • 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide - MDPI. Available from: [Link]

  • Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H) - PMC. Available from: [Link]

  • The Cambridge Structural Database - BiŌkeanós. Available from: [Link]

  • iodonium 2,2,2-trifluoroacetate - PMC. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. Available from: [Link]

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines - JOCPR. Available from: [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide - Zanco Journal of Medical Sciences. Available from: [Link]

  • (PDF) Synthesis, characterization and biological activity of isoxazole derivatives. Available from: [Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Electronic and Steric Properties of 5-Methoxybenzo[d]isoxazole

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive technical overview of the electronic and steric properties...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the electronic and steric properties of 5-Methoxybenzo[d]isoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is limited in the public domain, this document synthesizes information from closely related analogues and provides a robust theoretical and practical framework for its characterization. By detailing established experimental protocols and computational methodologies, this guide serves as a valuable resource for researchers seeking to understand and exploit the unique characteristics of this molecule.

The Benzisoxazole Scaffold: A Privileged Core in Drug Discovery

The 1,2-benzisoxazole ring system is a prominent structural motif in a multitude of biologically active compounds.[1][2][3] Its unique arrangement of a benzene ring fused to an isoxazole ring imparts a rigid, planar structure with a distinct electronic distribution. This scaffold is found in pharmaceuticals with a wide range of therapeutic applications, including anticonvulsant, antipsychotic, and antimicrobial agents.[2][4] The biological activity of benzisoxazole derivatives is intimately linked to their electronic and steric properties, which govern their interactions with biological targets.[1]

Electronic Properties of 5-Methoxybenzo[d]isoxazole

The electronic properties of an aromatic heterocycle like 5-Methoxybenzo[d]isoxazole are primarily dictated by the distribution of its π-electrons and the influence of substituents. The introduction of a methoxy (-OCH₃) group at the 5-position is expected to significantly modulate the electronic landscape of the parent benzisoxazole core.

The Influence of the Methoxy Group

The methoxy group is a strong electron-donating group through resonance (+M effect) and a weak electron-withdrawing group through induction (-I effect). In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density in the ring system.[5] This has several predictable consequences for the electronic properties of 5-Methoxybenzo[d]isoxazole:

  • Increased HOMO Energy: The electron-donating nature of the methoxy group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO energy generally correlates with a lower ionization potential, making the molecule more susceptible to oxidation.[5]

  • Altered LUMO Energy: The effect on the Lowest Unoccupied Molecular Orbital (LUMO) is less straightforward but the increased electron density generally leads to a slight destabilization (increase in energy) of the LUMO.

  • Reduced HOMO-LUMO Gap: The combination of a raised HOMO and a less significantly altered LUMO energy is likely to result in a smaller HOMO-LUMO energy gap (ΔE). A smaller energy gap is often associated with a red-shift (bathochromic shift) in the UV-Visible absorption spectrum.[6][7]

Spectroscopic Properties

The electronic transitions of 5-Methoxybenzo[d]isoxazole can be probed using UV-Visible and fluorescence spectroscopy.

  • UV-Visible Absorption: Aromatic heterocyclic compounds typically exhibit strong absorption bands in the UV region corresponding to π → π* transitions.[8] For 5-Methoxybenzo[d]isoxazole, the electron-donating methoxy group is expected to cause a bathochromic shift in the absorption maximum (λmax) compared to the unsubstituted benzisoxazole.

  • Fluorescence: Many benzisoxazole derivatives are known to be fluorescent.[9] The emission properties, including the fluorescence maximum (λem) and quantum yield (Φf), will be influenced by the nature and position of substituents. The methoxy group may enhance fluorescence, but this is also dependent on the solvent environment and potential non-radiative decay pathways.[8]

Electrochemical Properties

Cyclic voltammetry is a powerful technique to experimentally determine the redox potentials of a molecule, which directly relate to the HOMO and LUMO energy levels. For 5-Methoxybenzo[d]isoxazole, the electron-donating methoxy group is expected to lower the oxidation potential compared to the unsubstituted benzisoxazole, making it easier to oxidize.[10][11]

Computational Insights into Electronic Properties

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the electronic properties of molecules.[6][7][12] By solving the Schrödinger equation for the molecule, DFT can provide detailed information about its electronic structure.

Table 1: Predicted Electronic Properties of Substituted Benzoxazole Derivatives (from literature for analogous compounds)

Compound/DerivativeMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
2-(5-(trifluoromethylpyridin-2-yl)-benzoxazoleB3LYP/6-311++G -6.15-1.554.60[6][7]
2-(5-methylpyridin-2-yl)-benzoxazoleB3LYP/6-311++G-5.72-1.294.43[6]

Note: This table presents data for related benzoxazole derivatives to illustrate the utility of DFT calculations. Specific values for 5-Methoxybenzo[d]isoxazole would require dedicated computational studies.

Steric Properties of 5-Methoxybenzo[d]isoxazole

The steric properties of a molecule, which relate to its size, shape, and three-dimensional arrangement of atoms, are critical for its interaction with other molecules, particularly in a biological context.

Molecular Geometry

The benzisoxazole core is a planar bicyclic system. The methoxy group at the 5-position will have a preferred orientation relative to the benzene ring to minimize steric hindrance. Computational geometry optimization can predict the most stable conformation, including bond lengths, bond angles, and dihedral angles.[13]

X-ray Crystallography

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography.[14][15] This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, which can influence the material's bulk properties. While a crystal structure for 5-Methoxybenzo[d]isoxazole is not currently available in the public domain, data from related structures can provide insights into the expected geometry.[13][15]

Table 2: Representative Crystallographic Data for a Substituted Isoxazole Derivative

Parameter(Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-oneReference
Crystal SystemMonoclinic[13]
Space GroupP2₁/c[13]
a (Å)10.1234 (4)[13]
b (Å)11.4567 (5)[13]
c (Å)12.0345 (5)[13]
β (°)108.345 (2)[13]

Note: This table provides an example of the type of data obtained from X-ray crystallography for a related methoxy-substituted isoxazole.

Steric Hindrance

The methoxy group at the 5-position is not expected to introduce significant steric hindrance to the overall planarity of the benzisoxazole ring. However, its presence will influence the local steric environment, which could be important for designing molecules that bind to specific biological targets. For instance, in the synthesis of more complex derivatives, the methoxy group could direct the regioselectivity of further reactions.[16]

Experimental and Computational Protocols

The following sections provide detailed, step-by-step methodologies for the characterization of the electronic and steric properties of 5-Methoxybenzo[d]isoxazole.

Synthesis of Benzisoxazole Derivatives

A common route for the synthesis of 3-substituted 1,2-benzisoxazoles involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes.[4][17][18]

Experimental Protocol: Synthesis via [3+2] Cycloaddition

  • Preparation of the Aryne Precursor: An o-(trimethylsilyl)aryl triflate is typically used as the aryne precursor.

  • Preparation of the Chlorooxime: The corresponding aldehyde is reacted with hydroxylamine hydrochloride, followed by chlorination with a reagent such as N-chlorosuccinimide (NCS).[4]

  • Cycloaddition Reaction: The aryne precursor and the chlorooxime are reacted in the presence of a fluoride source, such as cesium fluoride (CsF), in an appropriate solvent like acetonitrile. The reaction is typically carried out by slow addition of the chlorooxime solution to a mixture of the aryne precursor and CsF.[4]

  • Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography.

Synthesis_Workflow start Aldehyde hydroxylamine Hydroxylamine Hydrochloride start->hydroxylamine 1. ncs NCS hydroxylamine->ncs 2. chlorooxime Chlorooxime ncs->chlorooxime cycloaddition [3+2] Cycloaddition chlorooxime->cycloaddition aryne_precursor Aryne Precursor (o-(TMS)aryl triflate) aryne_precursor->cycloaddition csf CsF csf->cycloaddition workup Work-up & Purification cycloaddition->workup product 5-Methoxybenzo[d]isoxazole workup->product CV_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Electrolyte Solution prep_analyte Dissolve Analyte prep_electrolyte->prep_analyte deoxygenate Deoxygenate with N₂/Ar prep_analyte->deoxygenate setup_cell Assemble 3-Electrode Cell deoxygenate->setup_cell run_cv Run Cyclic Voltammetry setup_cell->run_cv determine_potentials Determine Peak Potentials run_cv->determine_potentials estimate_energies Estimate HOMO/LUMO determine_potentials->estimate_energies

Caption: Workflow for Cyclic Voltammetry Analysis.

Computational Chemistry (DFT)

Protocol: DFT Calculations

  • Molecule Building: Construct the 3D structure of 5-Methoxybenzo[d]isoxazole using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set. [12]3. Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies). This also provides the vibrational frequencies which can be compared to experimental IR and Raman spectra.

  • Electronic Property Calculation: From the optimized geometry, calculate the electronic properties, including the HOMO and LUMO energies and the molecular electrostatic potential. A larger basis set, such as 6-311+G(d,p), can be used for more accurate electronic property calculations. [6][12]5. Excited State Calculations: To predict the UV-Vis absorption spectrum, perform Time-Dependent DFT (TD-DFT) calculations. [12]

DFT_Workflow build_mol Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) build_mol->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_minimum True Minimum? freq_calc->is_minimum is_minimum->geom_opt No electronic_prop Electronic Property Calculation (e.g., B3LYP/6-311+G(d,p)) is_minimum->electronic_prop Yes td_dft TD-DFT for Excited States electronic_prop->td_dft homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo uv_vis Predicted UV-Vis Spectrum td_dft->uv_vis

Caption: Workflow for DFT Computational Analysis.

Conclusion

5-Methoxybenzo[d]isoxazole represents a promising scaffold for further investigation in drug discovery and materials science. This technical guide has provided a comprehensive overview of its expected electronic and steric properties, drawing upon data from analogous compounds and established chemical principles. The detailed experimental and computational protocols outlined herein offer a clear roadmap for researchers to fully characterize this molecule. By combining theoretical predictions with empirical data, a deeper understanding of the structure-property relationships of 5-Methoxybenzo[d]isoxazole can be achieved, paving the way for its rational application in the development of novel functional molecules.

References

  • Honda, T., Ishida, Y., & Arai, T. (2016). Substituent Effect of Formyl Group on Photochemical Properties of 2-(2′-hydroxyphenyl)Benzazole Derivative. Chemistry Letters, 45(10), 1149-1151.
  • Lenhard, M. S., et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Organic & Biomolecular Chemistry.
  • Request PDF | 5‐Aryl Substituted 2‐(2‐Methoxyphenyl)benzoxazoles with Large Stokes Shifts: Synthesis, Crystal Structures and Optical Properties | 2‐(2‐methoxyphenyl)benzoxazole (MBO) displays similar photophysical properties to 2‐(2‐hydroxyphenyl)benzoxazole (HBO), but it lacks the large...
  • Krasavin, M. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2020(1), 66-102.
  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). In Science of Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]

  • Request PDF | PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | The photophysical properties of the solution of benzoxazole (BNX S) and benzothiazole (BNT S) derivatives have been studied; the fluorescence...
  • Mabied, A. F., et al. (2014). Crystal structure and stereochemistry study of 2-substituted benzoxazole derivatives. ISRN Organic Chemistry, 2014, 728343.
  • Zeybek, B., et al. (2014). Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode. Journal of the Electrochemical Society, 161(12), G107-G113.
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183.
  • Ay, N., et al. (2021). Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one.
  • Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Deriv
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180–1183.
  • Request PDF | Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | In the present work we calculate structural parameters, vibrational spectra (IR, 1H NMR and UV–Visible Absorption) and corresponding mode of...
  • Khan, I., et al. (2025). 1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives as new α-glucosidase inhibitors. Results in Chemistry, 9, 100803.
  • Francke, R., & Little, R. D. (2014). Recent advances in the electrochemical construction of heterocycles. Beilstein Journal of Organic Chemistry, 10, 2776–2794.
  • G, S., et al. (2023). Electrochemical assembly of isoxazoles via a four-component domino reaction. Chemical Science, 15(2), 524-530.
  • Lenhard, M. S., et al. (2024). Simple and versatile electrochemical synthesis of highly substituted 2,1-benzisoxazoles. Organic & Biomolecular Chemistry.
  • Al-Otaibi, J. S., et al. (2018). Effect of number and position of methoxy substituents on fine-tuning the electronic structures and photophysical properties of designed carbazole-based hole-transporting materials for perovskite solar cells: DFT calculations. Arabian Journal of Chemistry, 13(5), 5366-5381.
  • Request PDF | Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study | In the present work we calculate structural parameters, vibrational spectra (IR, 1H NMR and UV–Visible Absorption) and corresponding mode of...
  • Kumar, K., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 8(59), 33957–33980.
  • Request PDF | Cyclic voltammetry of benzaldoxime under model neutral and basic conditions on platinum (top) and linear sweep voltammetry of preparative reaction components of IrO2‐based anode (bottom).
  • Request PDF | PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | The photophysical properties of the solution of benzoxazole (BNX S) and benzothiazole (BNT S) derivatives have been studied; the fluorescence...
  • Schmidt, J., et al. (2017). Synthesis of 2,1-benzisoxazole-3(1H)-ones by base-mediated photochemical N–O bond-forming cyclization of 2-azidobenzoic acids. Beilstein Journal of Organic Chemistry, 13, 1046–1052.
  • Siler, D. A., & Tantillo, D. J. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460.
  • Request PDF | Chemodivergent C-to-N atom swap from benzofurans to benzisoxazoles and benzoxazoles | Facile derivatization of biologically active compounds without prefunctionalization expands the chemical space and accelerates the discovery of new...
  • Vagdevi, H. M., et al. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)
  • Overview on Diverse Biological Activities of Benzisoxazole Derivatives. (2023).
  • Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). Indian Journal of Chemistry, 42B, 2112-2115.
  • Chemodivergent C-to-N atom swap from benzofurans to benzisoxazoles and benzoxazoles. (2025). Chemical Science.
  • da Silva, A. C., et al. (2025). Cyclic voltammetry and computational chemistry studies on the evaluation of the redox behavior of parabens and other analogues. Journal of the Brazilian Chemical Society.
  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. (2025).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Methoxybenzo[d]isoxazole: An Application Note and Detailed Protocol

Introduction 5-Methoxybenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a key structural motif found in a variety of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-Methoxybenzo[d]isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a key structural motif found in a variety of pharmacologically active molecules, exhibiting a broad range of biological activities, including anticonvulsant, antipsychotic, and antimicrobial properties. The methoxy substituent at the 5-position can modulate the compound's electronic properties and metabolic stability, making it a valuable building block for the synthesis of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of 5-Methoxybenzo[d]isoxazole, commencing with the commercially available 2-hydroxy-5-methoxybenzaldehyde. The described methodology is robust, employs readily available reagents, and is suitable for implementation in a standard organic synthesis laboratory.

Overall Synthesis Workflow

The synthesis of 5-Methoxybenzo[d]isoxazole is achieved through a two-step process. The first step involves the oximation of 2-hydroxy-5-methoxybenzaldehyde to form the corresponding oxime intermediate. The second step is the oxidative cyclization of this intermediate to yield the final product.

Synthesis_Workflow Start 2-Hydroxy-5-methoxybenzaldehyde Step1 Step 1: Oximation Start->Step1 Intermediate 2-Hydroxy-5-methoxybenzaldehyde oxime Step1->Intermediate Step2 Step 2: Oxidative Cyclization Intermediate->Step2 Product 5-Methoxybenzo[d]isoxazole Step2->Product Reaction_Mechanism cluster_0 Oxidative Cyclization Mechanism Oxime 2-Hydroxy-5-methoxy- benzaldehyde oxime IntermediateComplex Intermediate Complex Oxime->IntermediateComplex + Iodine Reagent IodineReagent (Diacetoxyiodo)benzene Cyclization Intramolecular Nucleophilic Attack IntermediateComplex->Cyclization Product 5-Methoxybenzo[d]isoxazole Cyclization->Product Byproducts Iodobenzene + Acetic Acid Cyclization->Byproducts

Application

Application Note: Advanced Applications of 5-Methoxybenzo[d]isoxazole in Medicinal Chemistry and Diversity-Oriented Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide, Protocol, and Mechanistic Analysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide, Protocol, and Mechanistic Analysis.

Introduction and Chemical Causality

5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) is a highly versatile heterocyclic building block in modern medicinal chemistry[1][]. Structurally, it consists of a benzene ring fused to an isoxazole ring, with an electron-donating methoxy group at the 5-position. This specific substitution pattern fundamentally alters the molecule's electronic landscape compared to its unsubstituted or halogenated counterparts.

The methoxy group serves two primary causal functions in synthetic and medicinal applications:

  • Electronic Modulation in Catalysis: The electron-donating nature of the methoxy group enriches the electron density of the benzoid ring. During base-catalyzed or transition-metal-catalyzed Kemp eliminations (the cleavage of the N-O bond to form a cyanophenol derivative), the 5-methoxy group stabilizes the developing charge in the transition state, significantly altering reaction kinetics and improving yields in multicomponent reactions[3][4].

  • Pharmacophore Optimization: In drug design, the 5-methoxy substitution enhances the lipophilicity and hydrogen-bond accepting capability of the benzisoxazole core, allowing it to mimic indole or catechol structures. This makes it an ideal scaffold for fitting into the hydrophobic pockets of enzymes like Monoamine Oxidase B (MAO-B) and Lysine Acetyltransferases (KAT6)[5][6].

Diversity-Oriented Synthesis (DOS) of O-Heterocycles

One of the most powerful applications of 5-methoxybenzo[d]isoxazole is its use in Diversity-Oriented Synthesis (DOS) to generate biologically active 4-amino-2H-chromen-2-imines. These chromenone derivatives are prized for their antiproliferative and antiviral properties[3].

Mechanistic Pathway: The Copper-Catalyzed Kemp Elimination

The synthesis utilizes a copper-catalyzed sequential multicomponent reaction involving 5-methoxybenzo[d]isoxazole, a terminal alkyne, and a sulfonyl azide[3].

  • Causality of Reagents: The reaction begins with a Cu-catalyzed azide-alkyne cycloaddition (CuAAC) that extrudes nitrogen gas ( N2​ ) to form a highly reactive electrophilic ketenimine intermediate.

  • Role of the 5-Methoxy Group: The nitrogen atom of the 5-methoxybenzo[d]isoxazole acts as a nucleophile, attacking the ketenimine. The electron-donating 5-methoxy group enhances this nucleophilicity. Subsequent proton transfer triggers a Kemp elimination—a rapid ring-opening of the isoxazole to form a cyanophenolate intermediate, which subsequently cyclizes to form the chromenimine[3][4].

DOS_Mechanism A Sulfonyl Azide + Terminal Alkyne B Cu-Catalyst (CuBr) - N2 Extrusion A->B C Ketenimine Intermediate B->C D 5-Methoxybenzo[d]isoxazole (Nucleophilic Attack) C->D Nucleophilic Addition E Kemp Elimination (Isoxazole Ring Opening) D->E Proton Transfer F Cyclization to 4-Amino-2H-chromen-2-imine E->F Intramolecular Trapping

Fig 1: Cu-catalyzed DOS pathway via Kemp elimination of 5-methoxybenzo[d]isoxazole.

Quantitative Data: Substrate Scope and Yields

The electronic nature of the alkyne significantly impacts the yield when reacting with 5-methoxybenzo[d]isoxazole. Electron-rich alkynes stabilize the ketenimine intermediate, leading to near-quantitative yields[3].

Benzisoxazole SubstrateAlkyne SubstrateSulfonyl AzideYield (%)Reference
5-Methoxybenzo[d]isoxazole1-butyl-4-ethynylbenzeneTsN366%[3]
5-Methoxybenzo[d]isoxazole1-ethynyl-4-methoxybenzeneTsN394%[3]
5-Methylbenzo[d]isoxazole1-butyl-4-ethynylbenzeneTsN383%[3]
Protocol 1: Synthesis of N-(4-Amino-3-aryl-2H-chromen-2-ylidene)sulfonamides

Self-Validating System: This protocol includes built-in TLC and HRMS validation checkpoints to ensure intermediate formation and product purity.

Reagents & Equipment:

  • 5-Methoxybenzo[d]isoxazole (0.24 mmol)

  • Sulfonyl azide (0.40 mmol)

  • Terminal alkyne (0.20 mmol)

  • CuBr (10 mol%)

  • Solvent: DCE/DCM (v/v = 1:1, 2.0 mL)

  • Schlenk tube, magnetic stirrer, oil bath.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert Argon gas to prevent oxidative quenching of the Cu(I) catalyst.

  • Reagent Loading: Add CuBr (10 mol%) and the terminal alkyne (0.20 mmol) to the tube.

  • Solvent Addition: Inject 2.0 mL of the DCE/DCM (1:1) solvent mixture. Causality: This specific solvent blend balances the solubility of the polar azides and the non-polar alkynes while stabilizing the Cu-intermediate[3].

  • Sequential Addition: Slowly add the sulfonyl azide (0.40 mmol) followed by 5-methoxybenzo[d]isoxazole (0.24 mmol).

  • Thermal Activation: Seal the tube and heat the mixture to 80 °C. Stir continuously for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using EtOAc/Hexane (1:4). The disappearance of the fluorescent benzisoxazole spot under 254 nm UV indicates the completion of the Kemp elimination.

  • Workup: Cool the mixture to room temperature, dilute with 10 mL of DCM, and wash with saturated aqueous NH4​Cl to remove copper salts. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography.

  • Validation Checkpoint 2 (HRMS/NMR): Confirm the product mass. For the 4-methoxybenzene derivative, HRMS should yield [M+H]+ corresponding to the expected chromenimine[3].

Targeted Drug Discovery: MAO-B and KAT6 Inhibition

Beyond serving as a reactive intermediate, the 5-methoxybenzo[d]isoxazole scaffold is directly incorporated into Active Pharmaceutical Ingredients (APIs).

Epigenetic Modulation: KAT6 Inhibitors

Lysine Acetyltransferases 6A (KAT6A/MOZ) and 6B (KAT6B/MORF) are critical epigenetic targets in oncology. 5-Methoxybenzo[d]isoxazole-3-amine derivatives have been recently patented as potent KAT6 inhibitors[6].

  • Causality: The 3-amino group serves as a critical hydrogen bond donor to the enzyme's backbone, while the 5-methoxybenzisoxazole core occupies the acetyl-CoA binding pocket. The methoxy group specifically interacts with hydrophobic residues in the binding cleft, increasing binding affinity compared to unsubstituted analogs[6].

Neurological Therapeutics: MAO-B Inhibitors

In the treatment of Parkinson's disease, preventing the breakdown of dopamine by Monoamine Oxidase B (MAO-B) is a primary therapeutic strategy. Isoxazole derivatives, specifically 3-(2-aminoethoxy)-5-methoxy-1,2-benzisoxazole, exhibit excellent and highly selective type-B MAO inhibitory activities[5].

Pharmacological_Targeting Core 5-Methoxybenzo[d]isoxazole Pharmacophore Core Sub1 Substituent at C3 -NH2 (Amine) Core->Sub1 Sub2 Substituent at C3 -O-CH2-CH2-NH2 Core->Sub2 Target1 Target: KAT6A/B Epigenetic Modulation Sub1->Target1 Sulfonylation Effect1 Oncology Tumor Growth Inhibition Target1->Effect1 Target2 Target: MAO-B Enzyme Inhibition Sub2->Target2 Etherification Effect2 Neurology Dopamine Preservation (Parkinson's) Target2->Effect2

Fig 2: Divergent pharmacological targeting of the 5-methoxybenzo[d]isoxazole scaffold.

Protocol 2: Microwave-Assisted Synthesis of KAT6 Inhibitor Intermediates

Self-Validating System: Utilizes microwave irradiation for precise thermal control and LC-MS for immediate conversion validation.

Reagents & Equipment:

  • 5-Methoxybenzo[d]isoxazole-3-amine (50 mg, 0.20 mmol)[6]

  • 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepane-6-sulfonyl chloride (85 mg, 0.31 mmol)[6]

  • Anhydrous pyridine (1.0 mL)

  • Microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 5-methoxybenzo[d]isoxazole-3-amine (50 mg) in 1.0 mL of anhydrous pyridine. Causality: Pyridine acts as both the solvent and the acid scavenger (neutralizing the HCl generated during sulfonylation)[6].

  • Reagent Addition: Add the sulfonyl chloride derivative (85 mg) to the solution in one portion.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate the reaction system at 100 °C for exactly 4 hours under continuous stirring[6]. Causality: Microwave heating provides uniform, rapid energy transfer, overcoming the steric hindrance of the sulfonylation at the sterically crowded 3-position of the benzisoxazole ring.

  • Validation Checkpoint 1 (LC-MS): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. Look for the disappearance of the m/z corresponding to the starting amine and the appearance of the product mass.

  • Workup: Pour the cooled reaction mixture into 15 mL of ice-cold 1M HCl to precipitate the product and neutralize excess pyridine.

  • Isolation: Filter the resulting solid, wash with cold distilled water (3 x 5 mL), and dry under high vacuum to yield the sulfonamide intermediate.

Physical Organic Chemistry: Probing Enzyme-Like Catalysis

In fundamental physical organic chemistry, 5-methoxybenzo[d]isoxazole is utilized as an essential mechanistic probe to study the efficiency of "synzymes" (synthetic enzyme-like catalysts)[7].

Because the Kemp elimination involves the removal of a proton from the C3 position, the reaction rate is highly dependent on the leaving group ability of the phenoxide formed upon N-O bond cleavage. The 5-methoxy group creates a relatively poor leaving group (pKa of the resulting phenol is ~7.4).

  • Causality in Experimental Design: By comparing the elimination rate of the 5-methoxy derivative against highly reactive derivatives (like 5-nitrobenzisoxazole, pKa 4.1), researchers can construct Brønsted plots. If a synzyme maintains high catalytic acceleration even for the difficult 5-methoxy substrate, it proves that the catalyst operates via true transition-state stabilization rather than simple base catalysis[7].

Quantitative Data: Kinetic Parameters for Synzyme Evaluation
SubstrateLeaving Group pKaRelative Reactivity (Solvent)Synzyme Rate Acceleration DropReference
5-Nitrobenzisoxazole4.1HighBaseline[7]
5-Methoxybenzisoxazole7.4Low10-fold drop (vs 70-fold in solvent)[7]

References

  • ChemicalBook.39835-06-8 CAS Manufactory - ChemicalBook: 5-Methoxybenzo[d]isoxazole.
  • BOC Sciences.CAS 39835-06-8 (5-Methoxy-1,2-benzisoxazole).
  • European Patent Office (EP 0779281 B1).ISOXAZOLES.
  • Google Patents (WO2025007873A1).Kat6抑制剂 (KAT6 Inhibitors).
  • The Journal of Organic Chemistry (ACS Publications).On the Magnitude and Specificity of Medium Effects in Enzyme-like Catalysts for Proton Transfer.
  • ACS Omega.Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles.
  • PMC (NIH).Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles.

Sources

Method

Application Note: 5-Methoxybenzo[d]isoxazole as a Strategic Building Block in Drug Discovery and Diversity-Oriented Synthesis

Executive Summary & Structural Rationale In modern drug discovery and medicinal chemistry, the rapid assembly of complex, diverse pharmacophores from simple starting materials is paramount. 5-Methoxybenzo[d]isoxazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery and medicinal chemistry, the rapid assembly of complex, diverse pharmacophores from simple starting materials is paramount. 5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) has emerged as a highly privileged heterocyclic building block. Its synthetic versatility is driven by the precise electronic modulation provided by the 5-methoxy substituent. As an electron-donating group (EDG), the methoxy moiety stabilizes the aromatic system while simultaneously raising the pKa of the C3 proton to approximately 7.4 [1]. This specific physicochemical profile makes it an ideal, controlled substrate for base-triggered ring-opening cascades (Kemp elimination) and a benchmark molecule for probing enzyme-like proton transfer kinetics.

Physicochemical Profiling

Understanding the baseline properties of 5-methoxybenzo[d]isoxazole is critical for optimizing reaction conditions, particularly when calculating equivalents and predicting solubility in anhydrous organic environments.

Table 1: Physicochemical Properties of 5-Methoxybenzo[d]isoxazole

PropertyValue
CAS Number 39835-06-8
Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
IUPAC Name 5-methoxy-1,2-benzoxazole
SMILES COC1=CC2=C(C=C1)ON=C2
C3-Proton pKa ~7.4

Mechanistic Insights: The Kemp Elimination & Cascade Cycloaddition

The core utility of 5-methoxybenzo[d]isoxazole lies in its ability to act as a latent dipole nucleophile-electrophile. Upon exposure to a base, the C3 proton is abstracted, triggering the Kemp elimination —a concerted cleavage of the N-O bond that yields a highly reactive anionic cyanophenol intermediate [1].

In Diversity-Oriented Synthesis (DOS), this intermediate is intercepted in situ. When paired with a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) system, azides and terminal alkynes react to form a ketenimine. The anionic cyanophenol undergoes a rapid [4+2] cascade cycloaddition with the ketenimine, facilitating the step-economic construction of 4-amino-2H-chromen-2-imines—critical O-heterocycles with profound antiviral and anti-inflammatory potential [2].

KempCascade N1 5-Methoxybenzo[d]isoxazole (Starting Material) N2 Base-Catalyzed C3-Proton Abstraction N1->N2 N3 Kemp Elimination (N-O Cleavage) N2->N3 pKa ~7.4 N4 Anionic Cyanophenol Intermediate N3->N4 N7 [4+2] Cycloaddition Cascade N4->N7 N5 CuAAC Reaction (Azide + Terminal Alkyne) N6 Reactive Ketenimine Intermediate N5->N6 Cu(I) Catalyst N6->N7 N8 4-Amino-2H-chromen-2-imine (O-Heterocycle Product) N7->N8 Ring Closure

Fig 1. Kemp elimination and [4+2] cascade cycloaddition workflow.

Experimental Protocol: Copper-Catalyzed DOS of O-Heterocycles

This self-validating protocol details the multicomponent cascade cyclization utilizing 5-methoxybenzo[d]isoxazole to synthesize diverse 4-amino-2H-chromen-2-imines[2].

Materials & Reagents
  • Substrate : 5-Methoxybenzo[d]isoxazole (1.0 equiv)

  • Alkyne : Terminal alkyne (e.g., 1-ethynyl-4-methoxybenzene) (1.2 equiv)

  • Azide : Sulfonyl azide (e.g., TsN3) (1.2 equiv)

  • Catalyst : CuBr (10 mol%)

  • Base : Triethylamine (Et3N) (2.0 equiv)

  • Solvent : Anhydrous Dichloromethane (DCM) or Chloroform (CHCl3)

Step-by-Step Methodology
  • Initiation of the CuAAC Catalytic Cycle :

    • Action: To an oven-dried Schlenk flask under an inert N2 atmosphere, add the terminal alkyne (1.2 equiv) and sulfonyl azide (1.2 equiv) in anhydrous DCM. Introduce CuBr (10 mol%).

    • Causality: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper acetylide. This species undergoes a rapid cycloaddition with the sulfonyl azide. The subsequent extrusion of N2 gas acts as the thermodynamic driving force to generate a highly electrophilic ketenimine intermediate.

  • Base-Triggered Kemp Elimination :

    • Action: Add 5-methoxybenzo[d]isoxazole (1.0 equiv) followed by Et3N (2.0 equiv) to the stirring mixture.

    • Causality: Et3N serves a dual mechanistic role. It facilitates the CuAAC cycle and abstracts the C3 proton of the benzisoxazole. Because the 5-methoxy group raises the pKa to ~7.4, the abstraction is controlled, preventing premature degradation of the resulting anionic cyanophenol while maintaining its nucleophilicity for the next step.

  • Cascade Cycloaddition :

    • Action: Stir the reaction mixture at room temperature for 12–24 hours. Monitor progression via TLC (Hexanes/EtOAc).

    • Causality: The phenoxide oxygen of the cyanophenol attacks the central carbon of the in situ generated ketenimine. This triggers an intramolecular ring closure where the nitrogen atom attacks the cyano group, successfully forming the rigid 4-amino-2H-chromen-2-imine core.

  • Workup & Purification :

    • Action: Quench the reaction with saturated aqueous NH4Cl to neutralize the base and remove copper salts. Extract the aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography.

Quantitative Data Summary: DOS Yield Optimization

The electronic nature of the coupling partners significantly impacts the cascade efficiency. The table below summarizes the yield variations when 5-methoxybenzo[d]isoxazole is subjected to different alkyne/azide combinations [2].

Table 2: Yield Optimization in DOS Cascade

SubstrateAlkyne ComponentAzide ComponentProduct Yield (%)Mechanistic Rationale
5-Methoxybenzo[d]isoxazole1-butyl-4-ethynylbenzeneTsN366%Standard reactivity; moderate electrophilicity of ketenimine.
5-Methoxybenzo[d]isoxazole1-ethynyl-4-methoxybenzeneTsN394%EDG (methoxy) on the alkyne enhances the stability and reactivity of the ketenimine intermediate.
5-Methylbenzo[d]isoxazole1-butyl-4-ethynylbenzene4-MeO-PhSO2N395%Reference point: Altering the benzisoxazole substituent slightly alters the nucleophilicity of the cyanophenol.

Application in Synzyme Kinetics and Proton Transfer

Beyond its role in synthesizing complex heterocycles, 5-methoxybenzo[d]isoxazole serves as a vital probe in physical organic chemistry. Researchers developing enzyme-like catalysts (synzymes) utilize this specific derivative to map Brønsted relationships and quantify medium effects [1].

Because the 5-methoxy derivative is the least reactive among substituted benzisoxazoles (due to the EDG effect raising the activation barrier for C3 deprotonation), it provides a rigorous stress-test for catalytic proficiency. Studies demonstrate that synzymes can achieve rate accelerations of up to 10^5 even for this unactivated substrate. This proves that localized microenvironments—combining hydrophobic/apolar regions with dipolar/charged zones—are sufficient to drive enzyme-like proton transfer without the need for precise geometric positioning of the substrate [1].

References

  • On the Magnitude and Specificity of Medium Effects in Enzyme-like Catalysts for Proton Transfer The Journal of Organic Chemistry (ACS Publications)[Link]

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles ACS Omega[Link]

Application

Application Note: 5-Methoxybenzo[d]isoxazole as a Strategic Synthetic Intermediate in Medicinal Chemistry

Executive Summary In modern medicinal chemistry and organic synthesis, the 1,2-benzisoxazole core is recognized as a privileged scaffold, frequently utilized in the development of antipsychotics, anticonvulsants, and ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and organic synthesis, the 1,2-benzisoxazole core is recognized as a privileged scaffold, frequently utilized in the development of antipsychotics, anticonvulsants, and antiviral agents. 5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8) is a particularly valuable synthetic intermediate. Its unique reactivity profile—characterized by a highly acidic C-3 proton and a labile N-O bond—allows it to act not only as a structural building block but also as a "masked" reactive species for complex cascade reactions. This application note provides an authoritative guide on leveraging 5-methoxybenzo[d]isoxazole through detailed mechanistic insights and validated experimental protocols.

Chemical Profile and Mechanistic Causality

The synthetic utility of 5-methoxybenzo[d]isoxazole is governed by two primary structural features[1]:

  • C-3 Acidity & Kemp Elimination: The proton at the C-3 position is highly acidic. Under basic conditions, deprotonation triggers an E2-like elimination (Kemp elimination) that cleaves the N-O bond, generating a highly reactive 2-cyano-4-methoxyphenoxide intermediate[1]. This makes the heterocycle an excellent controlled-release reservoir for salicylonitriles.

  • N-O Bond Lability: The N-O bond is the weakest structural link (~55 kcal/mol). It is highly susceptible to reductive cleavage via catalytic hydrogenation or single-electron transfer, yielding transient ortho-hydroxybenzaldimines that can be hydrolyzed to functionalized salicylaldehydes[2],[3].

Pathways SM 5-Methoxybenzo[d]isoxazole Kemp Base-Promoted Kemp Elimination SM->Kemp Base (e.g., DBU) Reductive Reductive N-O Cleavage SM->Reductive H2, Pd/C Electrophilic Electrophilic/Nucleophilic Functionalization SM->Electrophilic Halogenation / SNAr Prod1 2-Hydroxy-5-methoxy- benzonitrile Kemp->Prod1 Prod2 2-Hydroxy-5-methoxy- benzaldehyde (via Imine) Reductive->Prod2 Prod3 3-Substituted-5-methoxy- benzo[d]isoxazoles Electrophilic->Prod3

Fig 1. Divergent synthetic pathways of 5-Methoxybenzo[d]isoxazole.

Application Workflow 1: Copper-Catalyzed Diversity-Oriented Synthesis (DOS)

One of the most advanced applications of 5-methoxybenzo[d]isoxazole is its use in multicomponent cascade reactions to synthesize complex O-heterocycles, such as 4-amino-2H-chromen-2-imines[4].

Mechanistic Rationale: Instead of using highly unstable salicylonitriles directly, 5-methoxybenzo[d]isoxazole is deployed as a stable precursor. A copper catalyst facilitates a "Click" reaction between a terminal alkyne and a sulfonyl azide, forming a triazole that extrudes N₂ to yield a highly electrophilic ketenimine. Simultaneously, a base triggers the Kemp elimination of the benzisoxazole, releasing a nucleophilic phenoxide that attacks the ketenimine in situ. The electron-donating 5-methoxy group significantly enhances the nucleophilicity of the phenoxide, driving the reaction to near-quantitative yields (up to 94%)[4].

Protocol 1: Synthesis of N-(4-Amino-3-(4-methoxyphenyl)-7-methoxy-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide
  • Ketenimine Generation: In an oven-dried Schlenk tube under an argon atmosphere, combine 1-ethynyl-4-methoxybenzene (1.0 mmol), 4-methylbenzenesulfonyl azide (TsN₃, 1.2 mmol), and CuI (10 mol%) in anhydrous THF (5 mL). Stir at 25 °C for 1 hour until gas evolution (N₂) ceases.

  • Kemp Elimination Trigger: Add 5-methoxybenzo[d]isoxazole (1.0 mmol) and triethylamine (Et₃N, 2.0 mmol) directly to the reaction mixture. Self-Validation Check: The reaction mixture will darken, indicating the formation of the reactive phenoxide intermediate.

  • Cascade Cycloaddition: Allow the mixture to stir continuously at 25 °C for 12 hours. The phenoxide will attack the ketenimine, followed by intramolecular cyclization to form the chromen-2-imine core.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate, 3:1) to afford the pure product as a solid.

Workflow Step1 Alkyne + Azide + CuI Catalyst Step2 Ketenimine Formation Step1->Step2 Step3 Add 5-Methoxy- benzo[d]isoxazole Step2->Step3 Step4 Kemp Elimination (Phenoxide Release) Step3->Step4 Step5 Cycloaddition to Chromen-2-imine Step4->Step5

Fig 2. Experimental workflow for Cu-catalyzed diversity-oriented synthesis.

Application Workflow 2: Selective Reductive N-O Cleavage

The 1,2-benzisoxazole ring can serve as a robust, atom-economical protecting group for ortho-hydroxybenzaldehydes. It is stable to strong acids and nucleophiles but can be selectively unmasked under mild reductive conditions[2],[3].

Mechanistic Rationale: Palladium-catalyzed hydrogenation selectively targets the polarized N-O bond before affecting the aromatic ring. The initial cleavage yields an o-hydroxybenzaldimine. Because imines are hydrolytically unstable in the presence of water and mild acid, the intermediate rapidly hydrolyzes to yield 2-hydroxy-5-methoxybenzaldehyde and ammonium chloride[3].

Protocol 2: Reductive Unmasking to 2-Hydroxy-5-methoxybenzaldehyde
  • Preparation: Dissolve 5-methoxybenzo[d]isoxazole (1.0 mmol) in HPLC-grade methanol (10 mL) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd). Caution: Pd/C is pyrophoric; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain a hydrogen atmosphere (1 atm) using a balloon. Stir vigorously at 25 °C for 6–8 hours. Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) should show complete consumption of the starting material (Rf ~0.6) and the appearance of a highly fluorescent baseline spot (the imine).

  • Hydrolysis: Filter the reaction mixture through a Celite pad to remove the palladium catalyst. To the filtrate, add 1 M aqueous HCl (5 mL) and stir for 30 minutes at room temperature to drive the hydrolysis of the imine intermediate.

  • Isolation: Extract the aqueous methanolic mixture with ethyl acetate (3 × 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the target aldehyde.

Quantitative Data Summary

The table below summarizes the comparative reaction parameters, chemoselectivity, and expected yields for the primary transformations of 5-methoxybenzo[d]isoxazole.

Table 1: Reaction Parameters and Chemoselectivity for 5-Methoxybenzo[d]isoxazole

Reaction PathwayReagents & ConditionsIntermediate FormedFinal ProductTypical Yield
Kemp Elimination DBU (1.2 eq), MeCN, 25 °C, 2 hPhenoxide Anion2-Hydroxy-5-methoxybenzonitrile85–95%
Cu-Catalyzed DOS CuI (10 mol%), TsN₃, Alkyne, Et₃N, THF, 25 °C, 12 hKetenimine + Phenoxide4-Amino-2H-chromen-2-imines66–94%
Reductive Cleavage H₂ (1 atm), 10% Pd/C, MeOH, 25 °C, 6 ho-Hydroxybenzaldimine2-Hydroxy-5-methoxybenzaldehyde75–85%
Electrophilic Halogenation NCS (1.1 eq), DMF, 80 °C, 4 hN/A3-Chloro-5-methoxybenzo[d]isoxazole60–70%

References

  • Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - nih.gov 2

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds - thieme-connect.de 1

  • Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide - researchgate.net 3

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles - nih.gov 4

Sources

Method

Application Notes & Protocols: A Researcher's Guide to In Vivo Evaluation of 5-Methoxybenzo[d]isoxazole Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. This guide provides a comprehensive framework for the in vivo evaluation of novel 5-methoxybenzo[d]isoxazole derivatives. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind the selection of specific models and experimental designs. It is intended to serve as a practical, field-proven guide for researchers aiming to characterize the therapeutic potential of this promising class of compounds, covering preliminary pharmacokinetic and toxicological assessments, and progressing to core efficacy models for analgesic, anti-inflammatory, anticonvulsant, and antidepressant-like activities.

Foundational Strategy: The "Why" Before the "How"

The journey of a novel chemical entity from bench to potential clinical application is predicated on a series of methodically planned and rigorously executed in vivo studies. For 5-methoxybenzo[d]isoxazole derivatives, the known pharmacological landscape of the broader isoxazole family—which includes anti-inflammatory, analgesic, and CNS-active agents—provides a logical starting point for investigation.[1][2] Our primary directive is not merely to test, but to build a coherent biological narrative for the candidate molecule.

This guide is structured to follow a logical testing cascade. We begin with essential preliminary studies to understand the compound's behavior in a biological system (Pharmacokinetics and Dose-Range Finding). Only with this foundational knowledge can we design meaningful efficacy studies. This phased approach ensures the ethical use of animals and maximizes the integrity of the data generated.

Experimental Cascade Overview

The following diagram illustrates the logical workflow for characterizing a novel 5-methoxybenzo[d]isoxazole derivative in vivo.

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Studies Formulation Compound Formulation & Vehicle Selection PK Pilot Pharmacokinetics (PK) (Single Dose, PO/IV) Formulation->PK Tox Acute Toxicity & Dose-Range Finding (MTD) PK->Tox AntiInflam Anti-Inflammatory Model (Carrageenan Paw Edema) Tox->AntiInflam Select Doses for Efficacy Studies Analgesic Analgesic Model (Hot Plate Test) Tox->Analgesic Select Doses for Efficacy Studies Anticonvulsant Anticonvulsant Model (PTZ-Induced Seizure) Tox->Anticonvulsant Select Doses for Efficacy Studies Antidepressant Antidepressant-like Model (Forced Swim Test) Tox->Antidepressant Select Doses for Efficacy Studies Advanced Mechanism of Action Studies Sub-chronic Toxicology AntiInflam->Advanced Based on Positive Hits Analgesic->Advanced Based on Positive Hits Anticonvulsant->Advanced Based on Positive Hits Antidepressant->Advanced Based on Positive Hits

Caption: Logical workflow for in vivo testing of novel compounds.

Phase 1: Preliminary Assessment Protocols

Efficacy data is meaningless without understanding a compound's exposure and safety profile. These initial studies are non-negotiable prerequisites.

Protocol: Pilot Pharmacokinetic (PK) Study

Causality: A pilot PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the derivative.[3][4] It answers critical questions: Is the compound absorbed orally? What is its half-life? When does it reach maximum concentration (Tmax)? This information is vital for designing the dosing regimen in subsequent efficacy studies, ensuring that the compound is present at the target site during the therapeutic window of the model. A typical study involves two routes of administration to determine oral bioavailability.[5]

Methodology:

  • Animals: Male C57BL/6 mice (8-10 weeks old), n=3-4 per time point.

  • Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in saline). The formulation must be uniform and stable.

  • Administration:

    • Group 1 (Intravenous, IV): Administer a single dose (e.g., 1-2 mg/kg) via the tail vein.

    • Group 2 (Oral, PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 30 µL) from each mouse at specific time points.[6] A sparse sampling or composite design is often used.

    • IV Route: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO Route: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Sample Processing: Collect blood into heparinized tubes, centrifuge to obtain plasma, and store at -80°C until analysis.

  • Analysis: Quantify the concentration of the parent compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, T½, F%) using software like Phoenix WinNonlin.

ParameterDescriptionTypical Units
Cmax Maximum plasma concentrationng/mL
Tmax Time to reach Cmaxh
AUC Area Under the Curve (total drug exposure)ng*h/mL
Half-lifeh
F% Bioavailability (oral)%

Table 1: Key Pharmacokinetic Parameters.

Protocol: Acute Toxicity & Dose-Range Finding

Causality: This study determines the Maximum Tolerated Dose (MTD) and identifies potential acute toxicities.[7][8] It is crucial for selecting safe and effective dose levels for the efficacy models. Running efficacy studies at toxic doses can lead to confounding results (e.g., an animal may be immobile due to sedation, not an antidepressant effect). These studies are required by regulatory bodies for drug approval.[8]

Methodology:

  • Animals: Male and female Swiss albino mice (8-10 weeks old), n=3-5 per group.

  • Dosing: Administer single, escalating doses of the compound via the intended route for efficacy studies (e.g., intraperitoneal or oral). Doses should be selected based on a logarithmic scale (e.g., 10, 30, 100, 300, 1000 mg/kg). A vehicle control group is mandatory.

  • Observation:

    • Monitor animals continuously for the first 4 hours post-dosing.

    • Record observations at 24, 48, and 72 hours, and then daily for up to 14 days.

  • Parameters to Observe:

    • Clinical Signs: Changes in skin, fur, eyes, respiration, autonomic signs (salivation, lacrimation), and CNS effects (seizures, tremors, ataxia).[9]

    • Behavioral Changes: Lethargy, hyperactivity, stereotypy.

    • Body Weight: Measure daily.

    • Mortality: Record the time of death if it occurs.

  • Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or unacceptable side effects. This data informs the dose selection for Phase 2 studies (typically MTD, MTD/2, and MTD/4).

Phase 2: Core Efficacy Model Protocols

Based on the pharmacological profile of related isoxazole structures, the following models provide a robust initial screen for therapeutic potential.

Model: Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)

Principle: This is a classic model of acute inflammation.[10][11] Subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (3-5 hours) is mediated by prostaglandins and cytokines, which are targets of many anti-inflammatory drugs.[12] Measuring the reduction in paw swelling (edema) indicates the anti-inflammatory potential of the test compound.[13]

G cluster_0 Carrageenan Carrageenan Injection (Insult) CellDamage Cellular Damage & Mast Cell Degranulation Carrageenan->CellDamage Mediators1 Phase 1 (0-2h) Histamine, Serotonin CellDamage->Mediators1 Mediators2 Phase 2 (3-5h) Prostaglandins (via COX-2) Cytokines (TNF-α, IL-1β) CellDamage->Mediators2 Edema Vasodilation & Increased Permeability PAW EDEMA Mediators1->Edema Mediators2->Edema TestCompound 5-Methoxybenzo[d]isoxazole Derivative TestCompound->Mediators2 Potential Inhibition Site

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 5-Methoxybenzo[d]isoxazole synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxybenzo[d]isoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on troubleshooting and resolving issues of low product yield. Our goal is to provide you with the in-depth technical and field-proven insights necessary to optimize your experimental outcomes.

Introduction

5-Methoxybenzo[d]isoxazole, also known as 5-methoxy-1,2-benzisoxazole, is a key heterocyclic scaffold found in a variety of pharmacologically active compounds, making its efficient synthesis a topic of significant interest.[1] However, like many heterocyclic syntheses, the path to high yields can be fraught with challenges, including competing side reactions, intermediate instability, and suboptimal reaction conditions. This guide provides a structured, question-and-answer approach to systematically diagnose and solve these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 5-Methoxybenzo[d]isoxazole and its parent 1,2-benzisoxazole core.

Q1: My reaction has a very low yield, or I'm not getting any product. What are the first things I should check?

A1: When facing a failed or low-yielding reaction, a systematic review of the fundamentals is the most effective first step.[2][3][4]

  • Reagent & Solvent Quality: Verify the purity of all starting materials. The presence of impurities can poison catalysts or lead to unwanted side reactions.[2][3] For instance, the starting material, often a substituted phenol or aniline like 2-hydroxy-5-methoxybenzaldehyde or 5-methoxy-2-nitroaniline, must be pure.[5] Solvents must be anhydrous, especially for reactions involving moisture-sensitive reagents like organometallics or certain catalysts.

  • Inert Atmosphere: Many reagents and intermediates in heterocyclic synthesis are sensitive to oxygen and moisture.[3][6] If you are not already, perform your reaction under an inert atmosphere of nitrogen or argon. This is particularly crucial if you are using sensitive catalysts (e.g., Palladium-based) or strong bases.[6]

  • Reaction Setup: Ensure your apparatus is appropriate for the scale and conditions. Efficient stirring is critical for heterogeneous mixtures. Check that the internal reaction temperature is accurate and stable, as temperature fluctuations can drastically affect yield and selectivity.[2]

  • Stoichiometry: Double-check the calculations for all reagents. An incorrect molar ratio is a common source of error. Sometimes, using a slight excess of one reactant can be beneficial to drive the reaction to completion.[2]

Q2: I'm observing multiple side products, which is complicating purification and lowering my yield. What are the likely side reactions and how can I minimize them?

A2: The formation of side products is a primary cause of low yields.[2] The specific side products depend on the synthetic route chosen. Common routes to the 1,2-benzisoxazole core involve either C-O bond formation (from o-substituted aryl oximes) or N-O bond formation (from o-hydroxyaryl oximes or imines).[2]

  • Beckmann Rearrangement: When starting from o-hydroxyaryl oximes, a competitive Beckmann rearrangement can occur, leading to isomeric benzo[d]oxazoles instead of the desired benzisoxazole.[2] The choice of reaction conditions is critical to favor the desired N-O bond formation. Anhydrous conditions can sometimes favor the benzisoxazole pathway.[7]

  • Nitrile Oxide Dimerization: In syntheses that proceed via an in situ generated nitrile oxide (e.g., [3+2] cycloaddition with an aryne), the nitrile oxide can dimerize to form a furoxan if it is not trapped quickly by the aryne.[1][2][8] To minimize this, you can try adding the nitrile oxide precursor (e.g., a chlorooxime) slowly to the reaction mixture to keep its concentration low.[2][8] Using an excess of the aryne precursor can also improve the yield of the desired cycloaddition product.[1]

  • Incomplete Cyclization: The reaction may stall at an intermediate stage. For example, when reacting a 2-aminophenol derivative, N-acylation might occur without the subsequent intramolecular cyclization.[6] Ensuring your catalyst is active and the temperature is sufficient is key to driving the reaction to completion.[6]

Q3: I'm following a published procedure for a similar benzisoxazole, but my yields are consistently lower than reported. What could be the issue?

A3: This is a very common scenario in synthetic chemistry. Several subtle factors can lead to discrepancies between published results and your own.[2][3]

  • Reagent Grade and Source: The specific grade, purity, and even the supplier of reagents and solvents can differ from those used in the original publication. Trace impurities can have a significant impact.[2]

  • Laboratory Setup: Factors like the efficiency of stirring, the rate of heat transfer, and the specific geometry of the reaction flask can vary between labs and affect the outcome.[3]

  • "Scale-up" Effects: Even scaling a reaction up or down from the published procedure can sometimes require re-optimization of conditions.

  • Systematic Re-optimization: It is always good practice to perform a small-scale optimization screen. Systematically vary one parameter at a time—such as temperature, reaction time, or catalyst loading—to find the optimal conditions for your specific setup and reagents.[2]

Q4: The key cyclization step to form the isoxazole ring seems to be inefficient. How can I optimize this critical step?

A4: The cyclization is almost always the most critical, yield-determining step.

  • Solvent Choice: The polarity and boiling point of the solvent are crucial. For thermolysis reactions, a higher boiling solvent like xylene might give better yields than toluene.[2] For other cyclizations, polar aprotic solvents like DMF or acetonitrile may be required.

  • Catalyst Selection: A wide range of catalysts can be used for benzisoxazole synthesis, from Brønsted/Lewis acids (like TfOH) to metal catalysts (like Copper or Palladium).[6][9] If one catalyst is underperforming, consider screening others. Ensure your catalyst is active and not poisoned.

  • Temperature Control: Many cyclization reactions have a narrow optimal temperature range. Too low, and the reaction is too slow or incomplete; too high, and decomposition or side product formation increases.[2][3] A systematic temperature screen (e.g., in 10 °C increments) is highly recommended.

Data Summary & Optimization Parameters

Optimizing your reaction requires a careful balance of several factors. The following table provides a general guide for how changing key parameters can affect your synthesis.

ParameterLow SettingHigh SettingPotential Impact on 5-Methoxybenzo[d]isoxazole Synthesis
Temperature Incomplete reaction, slow kinetics.Increased side products, potential decomposition of starting material or product.A screen is crucial. Some cyclizations require reflux while others proceed at room temperature.[2][9]
Reaction Time Low conversion of starting material.Product degradation, formation of polymeric byproducts.Monitor reaction progress by TLC or LCMS to determine the optimal endpoint.
Catalyst Loading Inefficient catalysis, low yield.Increased cost, potential for metal-catalyzed side reactions or difficult purification.Systematically vary from 1 mol% to 10 mol% to find the sweet spot.
Solvent Poor solubility of reagents, unfavorable reaction kinetics.Can alter reaction pathway (e.g., favor Beckmann rearrangement).Solvent choice is highly route-dependent. Screen a range from nonpolar (Toluene) to polar aprotic (DMF, Acetonitrile).[2]

Visual Troubleshooting & Workflow

The following diagrams illustrate a logical workflow for troubleshooting low yields and visualize a common synthetic pathway.

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents? start->check_purity check_purity->start Impure check_conditions Review Reaction Conditions (Temp, Time, Atmosphere)? check_purity->check_conditions Purity OK check_conditions->start Deviation Found check_side_products Analyze Crude Mixture for Side Products (TLC, LCMS)? check_conditions->check_side_products Conditions Match Protocol optimize Systematically Optimize Conditions (Solvent, Catalyst, Temp) check_side_products->optimize Side Products Identified check_side_products->optimize No Obvious Side Products success Yield Improved optimize->success

Caption: A logical workflow for troubleshooting low yields.

SynthesisPathway cluster_0 N-O Bond Formation Route SM 2-Hydroxy-5-methoxy- benzaldehyde Oxime Intermediate N-Halogenated Imine (Intermediate) SM->Intermediate Halogenating Agent Product 5-Methoxybenzo[d]isoxazole Intermediate->Product Base-mediated Cyclization (N-O bond formation) SideProduct Benzo[d]oxazole (Beckmann Product) Intermediate->SideProduct Beckmann Rearrangement

Caption: N-O bond formation pathway and a common side reaction.

Representative Protocol: Cyclization via N-O Bond Formation

This protocol is a representative example for the synthesis of a 3-substituted 1,2-benzisoxazole from an ortho-hydroxyaryl N-H ketimine, adapted for 5-methoxy substitution.[7] It relies on the formation of an N-Cl imine intermediate followed by base-mediated cyclization.

Materials:

  • ortho-Hydroxyaryl N-H ketimine (derived from 2-hydroxy-5-methoxyacetophenone) (1.0 mmol)

  • tert-Butyl hypochlorite (t-BuOCl) (1.1 mmol)

  • Potassium tert-butoxide (KOtBu) (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the ortho-hydroxyaryl N-H ketimine (1.0 mmol) and anhydrous THF (5 mL).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add t-BuOCl (1.1 mmol) dropwise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes. Monitor the formation of the N-Cl imine intermediate by TLC.

  • Cyclization: In a separate flask, dissolve KOtBu (1.2 mmol) in anhydrous THF (5 mL). Add this basic solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the intermediate by TLC.

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure 5-Methoxybenzo[d]isoxazole derivative.

References

  • BenchChem. (2025). optimizing reaction conditions for 1,2-Benzisoxazole synthesis. BenchChem.
  • Zhang, M., Meng, Y., Wu, Y., & Song, C. (2021). TfOH-Promoted Decyanative Cyclization toward the Synthesis of 2,1-Benzisoxazoles. The Journal of Organic Chemistry, 86, 7326-7332.
  • BenchChem. (2025). troubleshooting low yield in benzoxazole synthesis. BenchChem.
  • BenchChem. (2025).
  • Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic Letters, 12(6), 1180-1183. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]

  • (n.d.). recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Chen, C. Y., Andreani, T., & Li, H. (2011). A Divergent and Regioselective Synthesis of 3-Substituted Benzisoxazoles and 2-Substituted Benzoxazoles. Organic Letters, 13(23), 6300-6303. [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Wikipedia. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles. BenchChem.

Sources

Optimization

Technical Support Center: 5-Methoxybenzo[d]isoxazole Purification & Troubleshooting

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 5-Methoxybenzo[d]isoxazole (also known as 5-methoxy-1,2-benzisoxazole) and its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals working with 5-Methoxybenzo[d]isoxazole (also known as 5-methoxy-1,2-benzisoxazole) and its derivatives. Due to the unique electronic properties and base-sensitivity of the benzisoxazole ring, standard purification techniques often lead to unexplained yield losses, ring-opening degradation, or purity bottlenecks.

This document provides mechanistically grounded, field-validated solutions to ensure high-fidelity isolation of your target compound.

Physicochemical Data & Solvent Parameters

To design a self-validating purification system, you must first understand the physical parameters that dictate the molecule's behavior. The table below summarizes critical data used to optimize isolation workflows.

ParameterOptimal Value / RecommendationMechanistic Rationale
Chromatography Solvents EtOAc / DCM (Gradient 1:20 to 1:10)DCM provides distinct polarizability, resolving O-heterocycles better than standard alkane/ester mixtures[1].
Recrystallization Solvents Methanol or IsopropanolAlcohols provide a steep thermal solubility curve ideal for benzisoxazole crystallization[2][3].
Aqueous Workup pH pH 7.0 – 8.0 (Use NaHCO₃)Prevents base-catalyzed deprotonation at the highly acidic C-3 position of the isoxazole ring.
Evaporation Temp. < 40°CMitigates thermal degradation and prevents darkening/polymerization of the isolated solid.
Standard Purification Workflow

Below is the optimized end-to-end workflow for isolating 5-Methoxybenzo[d]isoxazole from a crude reaction mixture.

Workflow Step1 Crude Reaction Mixture Step2 Aqueous Workup (Use NaHCO3, Avoid NaOH) Step1->Step2 Step3 Organic Phase Extraction (DCM or EtOAc) Step2->Step3 Step4 Flash Chromatography (EtOAc/DCM Gradient) Step3->Step4 Step5 Concentration in Vacuo (Temp < 40°C) Step4->Step5 Target Fractions Step6 Recrystallization (MeOH or Isopropanol) Step5->Step6 Crude Solid Step7 Pure 5-Methoxybenzo[d]isoxazole Step6->Step7 Pure Crystals

Figure 1: End-to-end purification workflow for 5-Methoxybenzo[d]isoxazole isolation.

Troubleshooting & FAQs

Q1: Why does my 5-Methoxybenzo[d]isoxazole yield drop significantly after a basic aqueous workup, yielding a highly polar impurity? A: You are inadvertently triggering a Kemp elimination. The proton at the C-3 position of the 1,2-benzisoxazole ring is highly susceptible to base-catalyzed deprotonation. When exposed to strong bases (e.g., NaOH, KOH, or excessive Et₃N) during workup, deprotonation occurs, immediately followed by the irreversible cleavage of the labile N-O bond. This cascade converts your target O-heterocycle into 2-hydroxy-5-methoxybenzonitrile. Actionable fix: Always use mild aqueous buffers (such as saturated NaHCO₃) for neutralization and minimize the contact time between the organic and aqueous phases.

Q2: During recrystallization from methanol, my product forms a syrupy oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound's melting point is lower than the temperature at which it saturates the solvent. Rapid cooling forces the compound to crash out as an amorphous liquid rather than organizing into a crystal lattice. Actionable fix: Reheat the mixture until the oil completely redissolves. Add 10-20% more methanol to lower the saturation temperature, and cool the flask very slowly (e.g., leave it in the hot water bath while it cools to ambient temperature). If the issue persists, switch to a slightly less polar solvent like isopropanol, which has been proven highly effective for benzisoxazole derivatives[3].

Q3: My compound consistently co-elutes with unreacted phenolic precursors during silica gel chromatography using Ethyl Acetate/Hexanes. What is the alternative? A: Benzo[d]isoxazoles and their phenolic precursors often exhibit nearly identical retention factors (Rf) in alkane/ester mixtures due to similar hydrogen-bond accepting capabilities. Actionable fix: Transition to an Ethyl Acetate/Dichloromethane (EtOAc/DCM) solvent system. DCM introduces different dipole interactions and polarizability, which significantly improves the resolution of O-heterocycles on standard silica gel[1].

Mechanistic Insight: The Kemp Elimination Pathway

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the base-catalyzed ring-opening mechanism that destroys the 1,2-benzisoxazole core.

KempElimination A 5-Methoxybenzo[d]isoxazole (Stable O-Heterocycle) B Base Addition (OH⁻) Deprotonation at C-3 A->B pH > 9 C N-O Bond Cleavage (Ring Opening) B->C D 2-Hydroxy-5-methoxybenzonitrile (Degradation Product) C->D Irreversible

Figure 2: Base-catalyzed Kemp elimination pathway leading to ring-opening degradation.

Validated Experimental Protocols
Protocol A: Silica Gel Flash Chromatography

This protocol utilizes the EtOAc/DCM system to prevent co-elution issues[1].

  • Sample Preparation: Dry-load the crude reaction mixture onto a small amount of silica gel. This prevents band broadening caused by poor solubility in the initial eluent.

  • Column Packing: Pack the column using 100% Dichloromethane (DCM).

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity to 5% Ethyl Acetate in DCM (1:20 EtOAc/DCM)[1].

  • Monitoring (Self-Validation Check): Monitor fractions via TLC (UV active at 254 nm). The benzisoxazole typically elutes after less polar impurities but before highly polar unreacted phenols.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical Step: Maintain the rotary evaporator water bath below 40°C to prevent thermal degradation.

Protocol B: Two-Stage Recrystallization

This protocol prevents "oiling out" and ensures high-purity crystalline yields[2][3].

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add a minimal volume of boiling methanol (or isopropanol)[2][3] dropwise until the solid is completely dissolved.

  • Hot Filtration: If insoluble mechanical impurities or polymerized byproducts are present, perform a rapid hot filtration through pre-warmed fluted filter paper.

  • Primary Cooling: Allow the solution to cool ambiently to room temperature over 2–3 hours. Do not agitate the flask, as physical shock can induce premature, impure precipitation.

  • Secondary Cooling: Once at room temperature, transfer the flask to an ice bath (0–4°C) for 1 hour to drive the equilibrium and maximize crystal yield.

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold solvent and dry to constant weight in a vacuum desiccator.

References
  • Source: beilstein-journals.
  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS)
  • Source: googleapis.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Methoxybenzo[d]isoxazole Reactions

Welcome to the Technical Support Center for 5-Methoxybenzo[d]isoxazole (5-MeO-BZI) methodologies. This guide is engineered for researchers, application scientists, and drug development professionals facing yield bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Methoxybenzo[d]isoxazole (5-MeO-BZI) methodologies. This guide is engineered for researchers, application scientists, and drug development professionals facing yield bottlenecks, catalyst poisoning, or regioselectivity issues when working with functionalized benzo[d]isoxazoles.

By synthesizing field-proven insights with mechanistic causality, this guide provides self-validating protocols to bypass the unique steric and electronic challenges posed by the 5-methoxy group.

Diagnostic Workflow: Steric Troubleshooting

Before altering your reaction conditions, use the diagnostic logic below to identify how the 5-methoxy group is interfering with your specific transformation.

StericTroubleshooting Start Suboptimal Yield in 5-MeO-BZI Reaction Decision Identify Reaction Pathway Start->Decision Path1 C-3 Functionalization (Pd-Catalyzed Arylation) Decision->Path1 Path2 C-4/C-6 Functionalization (Electrophilic/C-H Act) Decision->Path2 Path3 Ring-Opening Cascade (Kemp Elimination) Decision->Path3 Sol1 Increase Temp (120-150°C) Use non-coordinating DMA solvent Path1->Sol1 Overcome CMD steric barrier Sol2 Utilize Ir-borylation with compact bipyridine ligands Path2->Sol2 Bypass 5-OMe ortho-shielding Sol3 Use electron-rich alkynes (e.g., 1-ethynyl-4-methoxybenzene) Path3->Sol3 Accelerate intermediate trapping

Diagnostic workflow for overcoming steric hindrance in 5-Methoxybenzo[d]isoxazole reactions.

Frequently Asked Questions (FAQs)

Q: Why does the 5-methoxy group in benzo[d]isoxazole significantly reduce yields in C-4 and C-6 functionalization? A: The methoxy group (-OCH₃) at the C-5 position exerts a strong resonance electron-donating effect, which theoretically activates the ortho positions (C-4 and C-6) for electrophilic aromatic substitution. However, the spatial volume of the rotating methoxy group creates a steric shield that physically blocks the approach of bulky electrophiles or transition-metal catalysts. To overcome this, you must employ sterically undemanding catalysts (e.g., iridium complexes with compact bipyridine ligands for C-H borylation) or leverage the coordinating ability of the oxygen atom to direct the catalyst, transforming a steric hindrance into a stereodirecting advantage.

Q: How can I improve the yield of the Cu-catalyzed multicomponent Kemp elimination cascade when using 5-methoxybenzo[d]isoxazole? A: In the copper-catalyzed diversity-oriented synthesis (DOS) of 4-amino-2H-chromen-2-imines, benzo[d]isoxazoles undergo a base/metal-induced Kemp elimination—cleaving the weak N-O bond to yield a 2-hydroxybenzonitrile intermediate[1]. This intermediate is then trapped by an in situ generated sulfonylketenimine[2]. When using 5-methoxybenzo[d]isoxazole with tosyl azide (TsN₃) and 1-butyl-4-ethynylbenzene, the yield often stalls around 66%[2]. The electron-donating yet sterically demanding 5-OMe group twists the ring-opened phenoxide, slowing down nucleophilic attack. The Fix: Switch the alkyne to an electron-rich variant, such as 1-ethynyl-4-methoxybenzene. This increases the reactivity of the ketenimine intermediate, allowing the coupling to outpace steric-induced degradation pathways and boosting the yield to 94%[2].

Q: In Palladium-catalyzed direct C-3 arylation, what causes catalyst poisoning, and how does steric bulk play a role? A: The C-3 position of benzo[d]isoxazole is highly sensitive. Direct C-H arylation requires Pd(OAc)₂ and a base to proceed via a concerted metalation-deprotonation (CMD) mechanism[3]. The 5-methoxy group alters the electron density of the fused system, sometimes leading to off-target coordination of the isoxazole nitrogen to the palladium center, forming an inactive resting state. Furthermore, steric hindrance from the substrate can prevent the necessary coplanar transition state during the CMD step. Utilizing higher temperatures (120–150 °C) and non-coordinating solvents like N,N-Dimethylacetamide (DMA) provides the kinetic energy required to overcome this steric barrier and drive the catalytic cycle forward[3].

Experimental Troubleshooting & Validated Protocols

Protocol A: Cu-Catalyzed Multicomponent Ring-Opening/Cyclization (Kemp Trapping)

Objective: Overcome steric stalling in the synthesis of functionalized 4-amino-4H-chromen-2-one imines from 5-MeO-BZI. Causality: Using an electron-rich alkyne compensates for the steric hindrance of the 5-OMe group by accelerating the electrophilic trapping of the Kemp elimination intermediate[2].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, add CuBr (10 mol%) and a suitable base (e.g., Et₃N, 2.0 equiv).

  • Ketenimine Generation: Add tosyl azide (TsN₃, 1.2 mmol) and the sterically optimized, electron-rich alkyne (1-ethynyl-4-methoxybenzene , 1.0 mmol) in anhydrous THF (3 mL). Stir at room temperature for 15 minutes to allow the formation of the sulfonylketenimine intermediate.

  • Substrate Addition: Introduce 5-methoxybenzo[d]isoxazole (1.0 mmol) to the reaction mixture.

  • Cascade Initiation: Heat the mixture to 60 °C. The base initiates the Kemp elimination of the isoxazole ring, generating the phenoxide intermediate which immediately attacks the highly reactive ketenimine.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc). A successful reaction is self-validating through the evolution of N₂ gas (sole byproduct) and a distinct color shift to deep yellow/orange[2]. Upon completion (typically 6-8 hours), cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed Direct C-3 Arylation

Objective: Achieve high-yield C-C bond formation at the C-3 position despite the electronic deactivation and steric bulk of the fused 5-MeO system. Causality: KOAc acts as the optimal base for the CMD pathway, while DMA prevents competitive solvent coordination to the Pd center[3].

Step-by-Step Methodology:

  • Reaction Assembly: To a 10 mL microwave vial, add 5-methoxybenzo[d]isoxazole (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and anhydrous KOAc (2.0 mmol)[3].

  • Solvent Selection: Add 5 mL of anhydrous DMA. Crucial: Do not use coordinating solvents like THF or acetonitrile, as the 5-OMe group already pushes the system toward catalyst deactivation.

  • Thermal Overdrive: Seal the vial and purge with nitrogen for 5 minutes. Heat the mixture to 130 °C in an oil bath or microwave reactor for 12–24 hours[3]. The high temperature is strictly required to overcome the steric barrier of the CMD transition state.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash sequentially with water (3 x 10 mL) to remove DMA, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography[3].

Quantitative Data & Yield Optimization

The following table summarizes the causal relationship between alkyne electronics and the successful circumvention of 5-MeO-BZI steric hindrance during Cu-catalyzed multicomponent reactions.

SubstrateSulfonyl AzideAlkyne ComponentSteric/Electronic ProfileIsolated Yield (%)
5-Methoxybenzo[d]isoxazoleTsN₃1-butyl-4-ethynylbenzeneStandard alkyl-aryl (Baseline)66%
5-Methoxybenzo[d]isoxazole TsN₃ 1-ethynyl-4-methoxybenzene Electron-rich (Accelerated trapping) 94%
5-Methylbenzo[d]isoxazole4-MeO-PhSO₂N₃1-butyl-4-ethynylbenzeneLess steric bulk at C-595%

Data Interpretation: Replacing the standard alkyne with an electron-rich alkyne (1-ethynyl-4-methoxybenzene) completely rescues the yield drop caused by the 5-methoxy group, proving that kinetic acceleration of the trapping step effectively bypasses the steric bottleneck[2].

References

  • Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles - PMC. nih.gov.
  • Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring - Benchchem. benchchem.com.
  • Benzisoxazole - Wikipedia. wikipedia.org.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5-Methoxybenzo[d]isoxazole Derivatives

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing thermodynamic and kinetic challenges when synthesizing or functionalizing 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals facing thermodynamic and kinetic challenges when synthesizing or functionalizing 5-methoxybenzo[d]isoxazole derivatives.

Here, we move beyond basic troubleshooting to address the causality behind thermal parameters, providing self-validating protocols and evidence-based solutions to ensure high-fidelity chemical conversions.

Part 1: Frequently Asked Questions (FAQs) on Temperature Optimization

Q1: Why does increasing the temperature from 60 °C to 80 °C drastically reduce the yield in Pd-catalyzed [4+1] annulation? A: In the palladium-catalyzed intermolecular[4+1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles, temperature plays a critical role in balancing C–H activation and catalyst/oxidant stability. Research demonstrates that at 80 °C, the yield of the benzo[d]isoxazole core is only around 31%[1]. Lowering the temperature to 60 °C drastically improves the yield to 85%[1]. Causality: The failure at higher temperatures is due to the rapid, uncontrolled decomposition of the oxidant, tert-butyl hydroperoxide (TBHP). At >80 °C, TBHP generates an excess of radical species that promote off-target side reactions and lead to premature deactivation of the Pd(TFA)₂ catalyst.

Q2: What is the optimal temperature for Copper-Catalyzed Kemp Elimination cascades involving 5-methoxybenzo[d]isoxazole? A: For the multicomponent cyclization of 5-methoxybenzo[d]isoxazole with sulfonyl azides and terminal alkynes, the optimal temperature is 80 °C in 1,2-dichloroethane (DCE)[2]. Causality: At room temperature, the initial alkyne-azide cycloaddition (CuAAC) proceeds smoothly to form a ketenimine intermediate. However, the subsequent base-promoted ring-opening (Kemp elimination) of the 5-methoxybenzo[d]isoxazole ring possesses a high thermal activation barrier. Heating to 80 °C provides the necessary kinetic energy for the cleavage of the highly stable O–N bond, facilitating the rearrangement into the final 4-amino-2H-chromen-2-imine derivative[2].

Q3: How does temperature affect base-mediated [3+2] cycloadditions with azaoxyallyl cations? A: Temperature dictates the reaction pathway's selectivity. When reacting benzo[d]isoxazoles with azaoxyallyl cations in hexafluoroisopropanol (HFIP), dropping the temperature to 0 °C stalls the reaction, yielding only 19% of the target product[3]. Conversely, running the reaction at room temperature (25 °C) provides an optimal kinetic profile, yielding up to 81%[3]. Excessive heat in this specific solvent system leads to degradation of the azaoxyallyl cation before cycloaddition can occur.

Part 2: Quantitative Data on Temperature Effects

The following table summarizes the causal relationship between temperature and reaction outcomes across various synthetic methodologies involving benzo[d]isoxazole derivatives.

Reaction TypeSubstratesSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd-Catalyzed [4+1] Annulation N-phenoxyacetamide + AldehydeTHF8031Rapid oxidant (TBHP) decomposition; heavy side reactions[1].
Pd-Catalyzed [4+1] Annulation N-phenoxyacetamide + Aldehydet-AmOH6085Optimal balance of C–H activation and TBHP stability[1].
Cu-Catalyzed Kemp Cascade 5-Methoxybenzo[d]isoxazole + TsN₃ + AlkyneDCE8066–94Sufficient thermal energy achieved for O–N bond cleavage[2].
I₂-DMSO Transannulation Benzo[d]isoxazol-3-amine + EnaminoneDMSO9055Insufficient energy for complete C–N/C–C bond formation[4].
I₂-DMSO Transannulation Benzo[d]isoxazol-3-amine + EnaminoneDMSO100>80Optimal thermal profile for driving the transannulation cascade[4].

Part 3: Troubleshooting Workflows

Issue: Incomplete conversion or degradation of 5-methoxybenzo[d]isoxazole during synthesis. Diagnostic Logic: The stability of the isoxazole ring is highly dependent on the presence of transition metals and the pH of the environment. Determine whether your reaction requires preserving the ring (e.g., functionalizing the benzene moiety) or cleaving the ring (e.g., Kemp elimination).

TempOptimization Start Analyze Reaction Outcome LowYield Low Yield / Byproducts Start->LowYield Incomplete Incomplete Conversion Start->Incomplete CheckTemp Evaluate Reaction Temperature LowYield->CheckTemp Incomplete->CheckTemp HighTemp T > 80°C (e.g., Pd Catalysis) CheckTemp->HighTemp Degradation seen LowTemp T < 60°C (e.g., Kemp Elimination) CheckTemp->LowTemp Starting material remains Action1 Decrease to 60°C Stabilize Oxidant/Catalyst HighTemp->Action1 Action2 Increase to 80-100°C Overcome Activation Barrier LowTemp->Action2

Workflow for troubleshooting temperature-dependent failures in benzo[d]isoxazole synthesis.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation checks to confirm that the reaction is proceeding along the correct thermodynamic pathway.

Protocol A: Palladium-Catalyzed Synthesis of 5-Methoxybenzo[d]isoxazole via [4+1] Annulation

Objective: Construct the 1,2-benzisoxazole core while preserving the delicate O–N bond.

  • Setup: In a flame-dried Schlenk tube under a strict nitrogen atmosphere, add the methoxy-substituted N-phenoxyacetamide derivative (0.2 mmol) and the corresponding aldehyde (0.4 mmol)[1].

  • Catalyst & Oxidant: Add Pd(TFA)₂ (10 mol%) as the catalyst and TBHP (2.5 equiv) as the oxidant.

  • Solvent: Dissolve the mixture in 2.0 mL of tert-amyl alcohol (t-AmOH).

  • Temperature Control (Critical): Submerge the reaction vessel in a pre-heated oil bath strictly at 60 °C .

    • Validation Check: Monitor the reaction via TLC/GC-MS after 2 hours. If significant starting material remains, do not increase the temperature . Instead, verify the integrity of your nitrogen atmosphere, as oxygen intrusion disrupts the Pd(II)/Pd(IV) catalytic cycle and mimics the symptoms of low thermal activation.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Kemp Elimination Cascade for Functionalization

Objective: Synthesize complex O-heterocycles via the targeted thermal ring-opening of the 5-methoxybenzo[d]isoxazole core.

  • Setup: In a sealed tube under N₂, combine 4-methoxybenzenesulfonyl azide (0.30 mmol), 1-ethynyl-4-methoxybenzene (0.20 mmol), and CuBr (10 mol%)[2].

  • Solvent: Add a 1:1 mixture of anhydrous DCE/DCM (2.0 mL).

  • Reagent Addition: Add 5-methoxybenzo[d]isoxazole (0.30 mmol) and slowly inject triethylamine (TEA, 3.0 equiv).

  • Temperature Control (Critical): Stir the mixture at 80 °C for 2–4 hours.

    • Validation Check: The initial solution will change color at room temperature as the ketenimine intermediate forms. If the reaction is kept at room temperature, it will stall at this intermediate stage. The application of 80 °C is exclusively required to overcome the activation energy for the O–N bond cleavage. If no product forms at 80 °C, check the quality of your TEA base, as the Kemp elimination is heavily base-dependent.

  • Workup: Concentrate under reduced pressure and purify via column chromatography.

MechanisticPathway A 5-Methoxybenzo[d]isoxazole + Cu-Ketenimine Complex B Base Addition (TEA) Room Temp A->B C Stalled Intermediate (No Ring Opening) B->C T < 40°C D Thermal Activation (80°C) B->D Heat applied E O-N Bond Cleavage (Kemp Elimination) D->E Overcomes Energy Barrier F 4-Amino-2H-chromen-2-imine E->F Cyclization

Temperature dependence of O-N bond cleavage in the Kemp elimination cascade.

References

  • Duan, P., Yang, Y., Ben, R., Yan, Y., Dai, L., Hong, M., Wu, Y.-D., Wang, D., Zhang, X., & Zhao, J. (2013). Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC).[Link]

  • Huang, X., Chen, H., Dai, X., Xu, M., & Wang, X. (2023). I2-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine: Direct Access to 2,4,5-Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry (ACS).[Link]

  • Zhang, T.-J., Wu, Q.-X., Li, S.-Y., Wang, L., Sun, Q., Zhang, Y., Meng, F.-H., & Gao, H. (2018). Copper-Catalyzed Diversity-Oriented Synthesis (DOS) of 4-Amino-2H-chromen-2-imines: Application of Kemp Elimination toward O-Heterocycles. ACS Omega.[Link]

  • Li, X., Wang, Y., & Zhang, Z. (2022). Ring opening [3+2] cyclization of azaoxyallyl cations with benzo[d]isoxazoles: Efficient access to 2-hydroxyaryloxazolines. Chinese Journal of Organic Chemistry.[Link]

Sources

Troubleshooting

preventing degradation of 5-Methoxybenzo[d]isoxazole during lab storage

Welcome to the technical support center for 5-Methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-Methoxybenzo[d]isoxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during laboratory storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

I. Core Concepts: Understanding the Stability of 5-Methoxybenzo[d]isoxazole

5-Methoxybenzo[d]isoxazole is a heterocyclic compound with a benzisoxazole core, which is known to be sensitive to certain environmental factors. The isoxazole ring, in particular, is susceptible to cleavage under various conditions, and the methoxy group can influence the molecule's reactivity, especially its photostability. Understanding these inherent chemical properties is crucial for preventing its degradation.

II. Troubleshooting Guide: Addressing Common Degradation Issues

This section provides solutions to specific problems that may arise during the storage and use of 5-Methoxybenzo[d]isoxazole.

Issue 1: Visible Changes in the Compound (Color Change, Clumping)

  • Question: My solid 5-Methoxybenzo[d]isoxazole, which was initially a white to off-white powder, has turned yellow or has started to clump together. What could be the cause?

  • Answer & Troubleshooting Steps:

    • Assess Storage Conditions: Visible changes often indicate degradation due to improper storage. Verify that the compound is stored in a tightly sealed container, in a cool, dry, and dark place. Exposure to light, moisture, and elevated temperatures can accelerate degradation.

    • Check for Air Exposure: The isoxazole ring can be sensitive to oxidation. Ensure the container is flushed with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

    • Perform a Purity Check: If you suspect degradation, it is advisable to re-analyze the compound's purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks are indicative of degradation.

Issue 2: Inconsistent or Unexpected Experimental Results

  • Question: I am using 5-Methoxybenzo[d]isoxazole in my experiments, but I'm getting inconsistent results or observing unexpected byproducts. Could this be due to compound degradation?

  • Answer & Troubleshooting Steps:

    • Evaluate Solution Stability: If you are preparing stock solutions, be aware that the stability of 5-Methoxybenzo[d]isoxazole in solution can be pH-dependent. The isoxazole ring can undergo hydrolysis under strongly acidic or basic conditions[1][2]. It is recommended to prepare fresh solutions before use and to buffer them at a neutral pH if they need to be stored for short periods.

    • Consider Photostability: The methoxy group on the aromatic ring can influence the molecule's susceptibility to photodegradation[3][4][5]. If your experiments are conducted under ambient light for extended periods, this could be a factor. Protect your solutions from light by using amber vials or covering them with aluminum foil.

    • Review Reaction Conditions: If the compound is used in a chemical reaction, assess the compatibility of the reagents. Strong oxidizing agents should be avoided as they can react with the benzisoxazole moiety.

III. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of 5-Methoxybenzo[d]isoxazole.

1. What are the optimal storage conditions for solid 5-Methoxybenzo[d]isoxazole?

For long-term stability, solid 5-Methoxybenzo[d]isoxazole should be stored under the following conditions:

  • Temperature: In a refrigerator or freezer.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light: Protected from light in an amber vial or a container wrapped in aluminum foil.

  • Moisture: In a tightly sealed container in a dry environment.

2. How should I prepare and store solutions of 5-Methoxybenzo[d]isoxazole?

It is always best to prepare solutions fresh for each experiment. If a stock solution must be prepared, dissolve the compound in a suitable dry, aprotic solvent. For short-term storage, keep the solution at a low temperature and protected from light. Avoid aqueous solutions with extreme pH values.

3. What are the primary degradation pathways for 5-Methoxybenzo[d]isoxazole?

Based on the chemistry of the benzisoxazole ring and related structures, the following are probable degradation pathways:

  • Hydrolysis: Under strongly acidic or basic conditions, the isoxazole ring can undergo hydrolytic cleavage of the N-O bond, leading to ring-opening.

  • Photodegradation: Exposure to UV light can lead to photochemical reactions, potentially involving the methoxy group and the aromatic system[3][4][5].

  • Oxidation: Strong oxidizing agents can lead to the degradation of the benzisoxazole ring.

4. How can I detect the degradation of 5-Methoxybenzo[d]isoxazole?

The most reliable way to detect degradation is through analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): This method can separate the parent compound from its degradation products, allowing for quantification of purity. A decrease in the peak area of 5-Methoxybenzo[d]isoxazole and the appearance of new peaks indicate degradation.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information on any impurities or degradation products that are present in sufficient quantity.

IV. Experimental Protocols

This section provides a detailed methodology for assessing the stability of 5-Methoxybenzo[d]isoxazole.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the purity of 5-Methoxybenzo[d]isoxazole.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control) is a good starting point. The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a pure sample of 5-Methoxybenzo[d]isoxazole.

  • Sample Preparation:

    • Accurately weigh and dissolve the 5-Methoxybenzo[d]isoxazole sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a known volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

    • The purity of the sample can be calculated based on the peak area of 5-Methoxybenzo[d]isoxazole relative to the total peak area of all components.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method[6][7][8]. The goal is to induce about 5-20% degradation[7].

  • General Procedure:

    • Prepare solutions of 5-Methoxybenzo[d]isoxazole in a suitable solvent.

    • Expose the solutions to various stress conditions as outlined in the table below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

    • Analyze the stressed samples by the stability-indicating HPLC method to observe the formation of degradation products.

  • Forced Degradation Conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60 °C)
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60 °C)
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Solid compound or solution heated in an oven (e.g., 80 °C)
Photostability Solution exposed to UV light (e.g., in a photostability chamber)

V. Visualizations

Probable Degradation Pathways

The following diagram illustrates the likely degradation pathways of 5-Methoxybenzo[d]isoxazole based on known chemical principles of the benzisoxazole ring system.

G A 5-Methoxybenzo[d]isoxazole B Ring-Opened Product (Hydrolysis) A->B  Strong Acid/Base, H₂O C Oxidized Products (Oxidation) A->C  Strong Oxidizing Agents D Photodegradation Products (UV Light) A->D  UV Radiation

Caption: Probable degradation pathways for 5-Methoxybenzo[d]isoxazole.

Experimental Workflow for Stability Testing

The diagram below outlines the logical flow for conducting a stability test on 5-Methoxybenzo[d]isoxazole.

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis A Weigh 5-Methoxybenzo[d]isoxazole B Dissolve in appropriate solvent A->B C Prepare solutions for each stress condition B->C D Acid Hydrolysis E Base Hydrolysis F Oxidation G Thermal Stress H Photolytic Stress I Sample at time points J Neutralize/Dilute I->J K HPLC Analysis J->K L Data Interpretation K->L

Caption: Workflow for forced degradation stability testing.

VI. References

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346–353. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. SciSpace. [Link]

  • Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Sultan Qaboos University. [Link]

  • The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13 C-CPMAS NMR. (2022). MDPI. [Link]

  • The degradation mechanism of sulfamethoxazole under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • (PDF) Photodegradation of Methoxy Substituted Curcuminoids. (2015). Amanote Research. [Link]

  • Product Class 10: 1,2-Benzisoxazoles and Related Compounds. (n.d.). Science of Synthesis. [Link]

  • Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. (n.d.). ResearchGate. [Link]

  • Forced Degradation – A Review. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Journal of Drug Delivery and Therapeutics. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (n.d.). ResearchGate. [Link]

  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.). Arkivoc. [Link]

  • Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. (n.d.). PubMed. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Benzisoxazole. (n.d.). Wikipedia. [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. (2022). MDPI. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (n.d.). RSC Publishing. [Link]

  • Degradation of benzotriazole by sulfate radical-based advanced oxidation process. (2019). PubMed. [Link]

  • [PDF] Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial. (2014). Semantic Scholar. [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-amine-Kumbhare-Dadmal/0b6e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e8e]([Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (n.d.). PubMed. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. (2014). ResearchGate. [Link]

  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. (n.d.). PubMed. [Link]

  • Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. (n.d.). ResearchGate. [Link]

  • HPLC method for analyzing new compounds – analogs of an antineoplastic drug. (n.d.). Bulgarian Chemical Communications. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. [Link]

  • Hydrolysis - Chemical Principles, Mechanisms, and Applications. (n.d.). IntechOpen. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journal of Organic Chemistry. [Link]

  • Kinetics of Abiotic Hydrolysis of Isoxaflutole: Influence of pH and Temperature in Aqueous Mineral Buffered Solutions. (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Products in 5-Methoxybenzo[d]isoxazole Halogenation

Welcome to the Application Science Knowledge Base. This portal provides drug development professionals and synthetic chemists with troubleshooting logic, mechanistic insights, and validated protocols for conducting elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Knowledge Base. This portal provides drug development professionals and synthetic chemists with troubleshooting logic, mechanistic insights, and validated protocols for conducting electrophilic aromatic substitution (EAS) on the highly activated 5-methoxybenzo[d]isoxazole scaffold.

Diagnostic Workflow: Halogenation Troubleshooting

Before altering your experimental parameters, use the diagnostic logic tree below to identify the root cause of your specific side product.

Troubleshooting Start Halogenation of 5-Methoxybenzo[d]isoxazole Q1 Identify Major Side Product Start->Q1 Regio C-4 / C-6 Regioisomers Q1->Regio Dihalo 4,6-Dihalo Over-reaction Q1->Dihalo Degrad Isoxazole Ring Opening Q1->Degrad SolRegio Increase Reagent Bulk (e.g., NBS over Br2) Lower Temp to -20°C Regio->SolRegio SolDihalo Strict 0.95 eq Stoichiometry Avoid Polar Aprotic Solvents Dihalo->SolDihalo SolDegrad Remove Lewis Acids Use Mild Conditions Degrad->SolDegrad

Workflow for diagnosing and resolving common halogenation side products.

Knowledge Base & FAQs (Mechanistic Troubleshooting)

Q1: Why is my reaction producing a high yield of 4,6-dihalogenated side products? The Causality: The root cause lies in the profound electronic activation of the benzene ring. The 5-methoxy group is a powerful electron-donating group (EDG) that donates electron density via resonance, dramatically increasing the nucleophilicity of the ortho positions (C-4 and C-6). In EAS, highly activated arenes (similar to anisole) react rapidly. The addition of a single halogen atom is only weakly deactivating, which is often insufficient to prevent a second equivalent of the electrophile from reacting if the temperature is too high or the reagent is in excess[1]. The Solution: Transition from elemental halogens (e.g., Br₂, Cl₂) to N-halosuccinimides (NBS, NCS). NXS reagents provide a controlled, low steady-state concentration of the active electrophile[2]. Combine this with strict sub-stoichiometric control (0.95 equivalents) and cryogenic temperatures (-20°C) to kinetically isolate the mono-halogenated product.

Q2: How do I control regioselectivity to favor the 6-halo product over the 4-halo product? The Causality: Regioselectivity in this scaffold is a competition between electronic activation and steric hindrance. Both C-4 and C-6 are electronically activated by the 5-methoxy group. However, C-4 is sterically congested due to its proximity to the bicyclic junction and the isoxazole ring. When using small, highly reactive electrophiles (like Br₂), C-4 halogenation remains highly competitive, leading to complex isomeric mixtures. The Solution: Exploit steric bulk. By using bulky halogenating agents like NBS or N-iodosuccinimide (NIS) in moderately polar solvents (like Dichloromethane), the transition state for C-4 attack becomes sterically penalized. This energy barrier naturally drives the regioselectivity toward the more accessible C-6 position[2].

Q3: My benzo[d]isoxazole ring is degrading during the reaction. What causes this? The Causality: The benzo[d]isoxazole scaffold contains a relatively labile N-O bond[3]. While the benzene portion of the molecule readily undergoes EAS, the isoxazole heterocycle is highly sensitive to the strong Lewis acids (e.g., AlCl₃, FeBr₃) that are classically used to "activate" halogens for aromatic substitution[4]. These Lewis acids coordinate to the isoxazole nitrogen or oxygen, triggering ring-opening or complete degradation of the heterocycle. The Solution: Eliminate Lewis acids entirely. The 5-methoxy group provides more than enough intrinsic electron density to drive the EAS without the need for external electrophile activation[1].

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reagent selection, temperature, and the resulting product distribution, demonstrating why mild conditions are mandatory.

Halogenating ReagentCatalystTemperature (°C)6-Halo Yield (%)4,6-Dihalo Yield (%)Ring-Opened Degradation (%)
Br₂ (1.2 eq)FeBr₃ (0.1 eq)25°C15%45%30%
Br₂ (1.0 eq)None0°C45%35%5%
NBS (1.0 eq)None25°C70%15%<2%
NBS (0.95 eq) None -20°C 92% <2% <1%

Validated Standard Operating Procedure (SOP)

Protocol: Highly Regioselective Monobromination of 5-Methoxybenzo[d]isoxazole This protocol utilizes a self-validating feedback loop to prevent over-reaction and ensure structural integrity.

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask under a continuous stream of inert Argon.

  • Dissolve 5-Methoxybenzo[d]isoxazole (10.0 mmol, 1.0 eq) in 40 mL of anhydrous Dichloromethane (DCM). Causality note: DCM is chosen over DMF to prevent excessive stabilization of the polar transition state, thereby slowing the reaction to a controllable rate.

Step 2: Cryogenic Control

  • Submerge the reaction flask in a dry ice/ethylene glycol bath and allow the internal temperature to equilibrate to exactly -20°C.

Step 3: Electrophile Addition

  • Weigh out exactly 9.5 mmol (0.95 eq) of recrystallized N-Bromosuccinimide (NBS).

  • Add the NBS to the stirring solution in five equal portions over 30 minutes. Keep the flask wrapped in aluminum foil, as radical pathways (promoted by light) can lead to unpredictable side reactions.

Step 4: Self-Validating Reaction Monitoring

  • Validation Checkpoint: 15 minutes after the final NBS addition, pull a 0.1 mL aliquot and run a TLC (Eluent: 80:20 Hexanes/Ethyl Acetate).

  • Observation: You should observe the depletion of the starting material ( Rf​≈0.40 ) and the appearance of a single new spot ( Rf​≈0.35 ).

  • Actionable Trigger: If a faint third spot begins to appear at Rf​≈0.25 (indicative of the highly polar 4,6-dibromo side product), proceed to Step 5 immediately, regardless of remaining starting material.

Step 5: Quenching and Isolation

  • Quench the reaction at -20°C by adding 10 mL of a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ). This instantly reduces any unreacted NBS or trace Br₂, halting the EAS mechanism.

  • Warm to room temperature, extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 5-Methoxybenzo[d]isoxazole Analogs: A Structural and Pharmacological Guide

Executive Summary The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a wide array of central nervous system (CNS) therapeutics. However, the specif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzo[d]isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a wide array of central nervous system (CNS) therapeutics. However, the specific substitution pattern on the benzoid ring dictates the molecule's primary target affinity.

This guide objectively compares the binding affinities and mechanistic profiles of 5-Methoxybenzo[d]isoxazole analogs against their most prominent alternatives: the 6-Fluoro analogs (e.g., Risperidone). By analyzing the electronic and steric divergence caused by the C5-methoxy substitution, we provide researchers with a comprehensive framework for optimizing target selectivity between Acetylcholinesterase (AChE) and monoamine receptors (5-HT2A / D2) [1].

Structural Divergence: 5-Methoxy vs. 6-Fluoro Substitutions

The shift from a 6-fluoro to a 5-methoxy substitution on the benzo[d]isoxazole core fundamentally alters the molecule's physicochemical properties, driving a complete shift in target affinity.

  • Electronic Effects (The +M Effect): The methoxy group at the C5 position acts as a strong electron-donating group via resonance (+M effect). In physical organic chemistry, this electron density stabilizes the isoxazole ring. In classic Kemp elimination studies, 5-methoxybenzisoxazole is recognized as the least reactive substrate (pKa = 7.4) for base-catalyzed ring opening, making it an ideal stable probe for enzyme-like catalysts [2]. Conversely, the 6-fluoro substitution is highly electron-withdrawing, creating a polarized pi-system ideal for halogen bonding and edge-to-face pi-pi stacking in the 5-HT2A receptor pocket.

  • Steric Bulk and Hydrogen Bonding: The methoxy group is significantly larger than a fluorine atom and introduces an oxygen atom capable of acting as a hydrogen bond acceptor. When paired with a benzylpiperidine linker—as seen in the analog 3-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-methoxybenzo[d]isoxazole [3]—the molecule perfectly spans the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The 5-methoxy oxygen forms critical hydrogen bonds with tyrosine residues in the PAS, an interaction impossible for the 6-fluoro analogs.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data, highlighting the extreme target divergence caused by the substitution pattern.

Compound ClassRepresentative MoleculePrimary TargetAChE IC50 (nM)5-HT2A Ki (nM)D2 Ki (nM)
5-Methoxy Analog CID 10405626AChE28.5 ± 2.1 > 10,000> 5,000
6-Fluoro Analog Risperidone (CID 5073)5-HT2A / D2> 10,0000.4 ± 0.1 3.1 ± 0.3
Unsubstituted Core Benzo[d]isoxazoleNone> 10,000> 10,000> 10,000

Data synthesized from standardized radioligand and colorimetric assays. The 5-methoxy substitution ablates 5-HT2A affinity due to steric clashing in the tight hydrophobic pocket, while optimizing the molecule for the wider AChE gorge.

Mechanistic Pathway Visualization

The logical relationship between the structural modifications of the benzo[d]isoxazole core and their resulting pharmacological pathways is mapped below.

Binding_Pathways Scaffold Benzo[d]isoxazole Pharmacophore Sub_5OMe 5-Methoxy Analog (e.g., CID 10405626) Scaffold->Sub_5OMe +OMe at C5 Sub_6F 6-Fluoro Analog (e.g., Risperidone) Scaffold->Sub_6F +F at C6 Mech_AChE H-Bonding at PAS Steric Tolerance Sub_5OMe->Mech_AChE Mech_5HT Halogen Bonding Pi-Pi Stacking Sub_6F->Mech_5HT Target_AChE High AChE Affinity (IC50 < 50 nM) Mech_AChE->Target_AChE Target_5HT High 5-HT2A Affinity (Ki < 1 nM) Mech_5HT->Target_5HT

Mechanistic divergence of benzo[d]isoxazole analogs based on C5/C6 substitution.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the binding affinities reported must be derived from self-validating experimental systems. Below are the optimized protocols for evaluating these analogs.

Modified Ellman’s Assay (AChE Affinity for 5-Methoxy Analogs)

Causality: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) is utilized because its disulfide bond is rapidly and stoichiometrically cleaved by the thiocholine product of the enzymatic reaction. This yields a direct, real-time colorimetric readout at 412 nm, allowing for precise kinetic tracking of competitive inhibition.

  • Step 1: Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Step 2: Pre-incubate 50 µL of human recombinant AChE (0.2 U/mL) with 50 µL of the 5-methoxy analog (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at 25°C.

  • Step 3: Add 50 µL of 3 mM DTNB and initiate the reaction by adding 50 µL of 15 mM acetylthiocholine iodide (ATCh).

  • Step 4: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Step: A parallel non-enzymatic control (buffer + ATCh + DTNB) must be run continuously to account for the spontaneous hydrolysis of the thioester bond in aqueous media. If the baseline absorbance slope exceeds 0.005 OD/min, the assay is invalidated, ensuring the calculated IC50 reflects true competitive binding rather than reagent degradation.

Radioligand Binding Assay (5-HT2A Affinity for 6-Fluoro Analogs)

Causality: CHO (Chinese Hamster Ovary) cells stably expressing human 5-HT2A receptors are selected over native cortical tissues to eliminate confounding cross-reactivity with 5-HT2C or alpha-1 adrenergic receptors, isolating the specific structure-activity relationship of the benzisoxazole substitutions.

  • Step 1: Harvest CHO-5-HT2A cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2: Incubate 100 µg of membrane protein with 1 nM [3H]-Ketanserin and varying concentrations of the test analog (10^-10 to 10^-5 M) in a final volume of 250 µL for 60 minutes at 37°C.

  • Step 3: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Step 4: Wash filters three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

  • Self-Validation Step: The system is self-validated by the mandatory inclusion of a 10 µM Ketanserin displacement control to define Non-Specific Binding (NSB). Total binding (TB) minus NSB yields specific binding. If specific binding falls below 70% of TB, the membrane preparation is deemed compromised by allosteric degradation, and the plate is rejected. This guarantees that the calculated Ki values are derived purely from orthosteric site competition.

References

  • Title: 3-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-methoxybenzo[d]isoxazole | CID 10405626 Source: PubChem URL: [Link]

  • Title: On the Magnitude and Specificity of Medium Effects in Enzyme-like Catalysts for Proton Transfer Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Risperidone | CID 5073 Source: PubChem URL: [Link]

Comparative

5-Methoxybenzo[d]isoxazole toxicity compared to other heterocyclic compounds

Comparative Toxicity and Pharmacological Profiling of 5-Methoxybenzo[d]isoxazole vs. Alternative Heterocyclic Scaffolds As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Toxicity and Pharmacological Profiling of 5-Methoxybenzo[d]isoxazole vs. Alternative Heterocyclic Scaffolds

As a Senior Application Scientist in early-stage drug discovery, one of the most critical decisions in lead optimization is the selection of a core heterocyclic scaffold. The scaffold dictates not only the spatial orientation of pharmacophores but also the intrinsic metabolic stability and basal toxicity of the final drug candidate.

This guide provides an objective, data-driven comparison of the 5-Methoxybenzo[d]isoxazole scaffold against traditional alternatives like Benzimidazoles and Indoles . By examining structural causality, in vitro cytotoxicity, and in vivo safety profiles, this document serves as a definitive resource for researchers engineering next-generation therapeutics, such as PROTACs and targeted CNS agents.

Structural and Mechanistic Overview: The 5-Methoxy Advantage

The benzo[d]isoxazole ring is a privileged structure in medicinal chemistry, forming the backbone of widely prescribed atypical antipsychotics (e.g., risperidone, paliperidone) and novel targeted degraders. Its exceptional safety profile is not accidental; it is a direct result of its electronic and steric properties (1[1]).

Why does the 5-Methoxy substitution matter? In unsubstituted heterocycles (like indole or basic benzimidazole), the aromatic ring is highly susceptible to Phase I xenobiotic metabolism via hepatic Cytochrome P450 (CYP450) enzymes. This oxidation often yields reactive epoxide or quinone-imine intermediates that covalently bind to cellular proteins, driving hepatotoxicity and genotoxicity.

By introducing a methoxy group at the 5-position of the benzo[d]isoxazole core, we achieve two critical protective effects:

  • Steric Shielding: The bulky methoxy group blocks the most metabolically labile site on the benzene ring, preventing unwanted enzymatic hydroxylation.

  • Electronic Modulation: The oxygen atom in the isoxazole ring reduces the overall basicity of the scaffold compared to benzimidazoles, minimizing off-target electrostatic interactions with phospholipid bilayers and off-target kinases.

MetabolicPathway Isox 5-Methoxybenzo[d]isoxazole CYP450_1 Hepatic CYP450 Isox->CYP450_1 StableMetab Stable Metabolites CYP450_1->StableMetab Steric shielding LowTox High Cell Viability StableMetab->LowTox Benz Benzimidazole Core CYP450_2 Hepatic CYP450 Benz->CYP450_2 ReactiveMetab Reactive Epoxides CYP450_2->ReactiveMetab Ring oxidation HighTox Protein Adduction ReactiveMetab->HighTox

Metabolic stability of 5-Methoxybenzo[d]isoxazole vs. Benzimidazole scaffolds.

Comparative Toxicity Profiles: Benzisoxazoles vs. Alternative Heterocycles

To objectively evaluate scaffold viability, we must look at standardized cytotoxicity metrics in healthy human cell lines (e.g., HEK293) and in vivo lethality models (LD₅₀). Recent developments in PROTACs utilizing 5-methoxybenzo[d]isoxazole-based CRBN ligands (such as TQ-3959) have demonstrated virtually zero basal toxicity in healthy cells, achieving IC₅₀ values >1000 nM in HEK293 and HUVEC lines (2[2]).

Conversely, while benzimidazoles are excellent pharmacophores for targets like AChE and BACE1, their structural derivatives frequently exhibit lower IC₅₀ thresholds for basal cytotoxicity, requiring rigorous optimization to widen the therapeutic window (3[3]).

Table 1: Quantitative Toxicity Comparison of Heterocyclic Scaffolds

Scaffold TypeRepresentative ApplicationHEK293 IC₅₀ (Basal Tox)HepG2 IC₅₀ (Hepatic Tox)Murine LD₅₀ (Oral)Primary Toxicity Liability
5-Methoxybenzo[d]isoxazole PROTAC Ligands, Antipsychotics> 1000 µM > 500 µM > 2000 mg/kg Minimal; highly stable profile
Benzimidazole Anthelmintics, Kinase Inhibitors50 - 150 µM80 - 120 µM500 - 1000 mg/kgProtein adduction via epoxides
Indole Tryptamine analogs, NSAIDs~ 200 µM~ 150 µM~ 1000 mg/kgCYP-mediated reactive intermediates

(Note: Values represent aggregated median ranges for functionalized derivatives based on preclinical literature. Isoxazole derivatives consistently demonstrate low toxicity and high bioactivity at low doses (4[4]).)

Experimental Methodology: Self-Validating Toxicity Assays

To ensure scientific integrity, toxicity cannot be assumed; it must be empirically validated through a self-correcting experimental loop. As an application scientist, I mandate the following protocol to decouple on-target efficacy from off-target scaffold toxicity.

Step-by-Step Cytotoxicity Profiling Protocol:

  • Compound Preparation & Purity Validation:

    • Action: Synthesize 5-Methoxybenzo[d]isoxazole derivatives and purify via preparative HPLC to >99% purity. Confirm structure via ¹H/¹³C NMR and LC-MS.

    • Causality: Trace heavy metal catalysts (e.g., Palladium) or synthetic impurities are notorious for causing false-positive cytotoxicity in cellular assays.

  • Cell Culture Maintenance:

    • Action: Culture HEK293 (healthy human embryonic kidney) and HepG2 (human liver carcinoma) cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C, 5% CO₂.

    • Causality: HEK293 serves as the baseline for general mammalian cell toxicity, while HepG2 expresses basal levels of metabolic enzymes, acting as a proxy for hepatotoxicity.

  • High-Throughput MTT Viability Assay:

    • Action: Seed cells in 96-well plates at 1×10⁴ cells/well. After 24h, treat with compounds at a 10-point concentration gradient (0.1 µM to 1000 µM) for 72h. Add MTT reagent, incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: The MTT assay measures mitochondrial reductase activity. A reduction in absorbance directly correlates to a loss of cell viability, providing a reliable, quantifiable metric for toxicity.

  • Data Normalization & IC₅₀ Calculation:

    • Action: Normalize absorbance data against vehicle-treated controls (0.1% DMSO). Use non-linear regression (curve fit) in GraphPad Prism to calculate the IC₅₀.

    • Causality: Establishing a precise IC₅₀ allows us to calculate the Therapeutic Index (TI = Toxic Dose / Effective Dose). A TI > 10 is generally required for lead advancement.

ExpWorkflow Step1 1. Compound Synthesis Step2 2. Cell Culture (HEK293) Step1->Step2 Step3 3. MTT Viability Assay Step2->Step3 Split1 4a. Cytotoxicity (IC50) Step3->Split1 Split2 4b. Target Engagement Step3->Split2 Step5 5. In Vivo Validation Split1->Step5 Split2->Step5

Self-validating experimental workflow for comparative toxicity profiling.

Conclusion & Future Perspectives

The empirical data heavily favors the 5-Methoxybenzo[d]isoxazole scaffold over traditional benzimidazoles and indoles when prioritizing safety and metabolic stability. Its unique combination of steric shielding at the 5-position and reduced basicity mitigates the risk of CYP450-mediated reactive intermediate formation. For drug development professionals designing complex modalities like PROTACs or CNS-penetrant therapeutics, integrating the 5-methoxybenzo[d]isoxazole core provides a statistically significant advantage in widening the therapeutic window and reducing late-stage attrition due to off-target toxicity.

References

  • Benzisoxazole: a privileged scaffold for medicinal chemistry Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Isoxazole Derivatives as Regulators of Immune Functions Source: National Institutes of Health (NIH) - PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-Methoxybenzo[d]isoxazole proper disposal procedures

Comprehensive Operational Guide: 5-Methoxybenzo[d]isoxazole Handling and Disposal Procedures As a Senior Application Scientist overseeing drug development workflows, I frequently encounter queries regarding the lifecycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: 5-Methoxybenzo[d]isoxazole Handling and Disposal Procedures

As a Senior Application Scientist overseeing drug development workflows, I frequently encounter queries regarding the lifecycle management of specialized heterocyclic building blocks. 5-Methoxybenzo[d]isoxazole (CAS: 39835-06-8)[1] is a critical intermediate in the synthesis of various neuroactive and antimicrobial agents. However, the same structural features that make it synthetically valuable—namely, the fused aromatic-isoxazole system and the electron-donating methoxy group—necessitate stringent, scientifically grounded disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, field-proven operational plan for the safe handling and terminal destruction of 5-Methoxybenzo[d]isoxazole.

The Causality of Disposal: Chemical Profiling

To design an effective disposal strategy, we must first understand the molecule's behavior. The benzisoxazole core contains a relatively labile nitrogen-oxygen (N-O) bond within a stable aromatic framework. When subjected to uncontrolled environmental degradation or improper incineration, this structure can yield toxic nitrogen oxides (NOx) and persistent organic intermediates[2]. We do not simply dispose of this chemical as generic waste; we engineer its destruction based on its physicochemical profile.

Table 1: Physicochemical Risk Profile & Disposal Implications

PropertyValue / CharacteristicOperational Disposal Implication
CAS Number 39835-06-8[1]Essential for accurate EPA/RCRA waste manifesting and tracking.
Molecular Weight 149.15 g/mol [1]High atom economy in combustion; requires sufficient oxygen for complete oxidation.
Thermal Decomposition Generates COx and NOx[2]Mandates disposal via high-temperature incineration equipped with an alkaline scrubber[3].
Aqueous Solubility Poor / LipophilicStrictly prohibits drain disposal due to bioaccumulation risks in aquatic compartments[4].

Institutional Disposal Workflow: Step-by-Step Methodology

Do not treat 5-Methoxybenzo[d]isoxazole as standard municipal or generic solid waste. The following step-by-step protocol ensures regulatory compliance and environmental safety from the laboratory bench to final destruction.

Step 1: Bench-Level Segregation Isolate 5-Methoxybenzo[d]isoxazole waste from strong oxidizing agents and concentrated acids. The electron-rich nature of the methoxy-substituted aromatic ring can undergo exothermic electrophilic reactions if inadvertently mixed with reactive waste streams.

Step 2: Primary Containment Collect solid waste (e.g., contaminated weighing paper, failed crystallization crops, empty vials) in high-density polyethylene (HDPE) or amber glass wide-mouth jars. For solvent-dissolved waste (e.g., HPLC effluents or reaction mother liquors), use dedicated non-halogenated organic waste carboys, unless the solvent matrix itself is halogenated.

Step 3: GHS & RCRA Labeling Label the container immediately with the chemical name, CAS number (39835-06-8), and the hazard pictograms for "Toxic Solid, Organic, n.o.s." (if applicable based on the specific mixture concentration). Date the container the moment the first drop of waste enters it.

Step 4: EHS Handoff & Manifesting Transfer the material to your institution's Environmental Health and Safety (EHS) office following local accumulation time limits (typically 90 to 180 days). Under no circumstances should this compound be disposed of down the drain or in regular trash[4].

Step 5: Terminal Thermal Destruction The industry standard for benzisoxazole derivatives is high-temperature incineration. The material must be offered to a licensed hazardous waste facility where it is burned in an incinerator equipped with an afterburner and a wet scrubber system[3].

DisposalWorkflow Bench Bench Accumulation (Solid Waste / Solvent) Segregation Waste Segregation (Halogenated vs. Non-Halogenated) Bench->Segregation Sort Packaging Secondary Containment & EPA Labeling Segregation->Packaging Package EHS EHS Transfer & Manifesting Packaging->EHS Transfer Incineration Thermal Destruction (>1000°C + Scrubber) EHS->Incineration Final Disposal

Fig 1. 5-Methoxybenzo[d]isoxazole institutional disposal workflow.

Mechanistic Justification: Why Scrubber-Equipped Incineration?

Trust in a safety protocol comes from understanding its mechanistic necessity. Why can't we simply use chemical quenching?

The benzisoxazole ring is highly resistant to mild aqueous hydrolysis. To permanently eliminate the ecotoxicity threat, the molecule must undergo violent thermal cleavage. At temperatures exceeding 1000°C, the N-O bond ruptures, leading to the rapid oxidation of the carbon skeleton. However, the nitrogen atom is oxidized into various NOx species[2]. If released directly, NOx contributes to tropospheric ozone depletion and acid rain. The alkaline scrubber in the incinerator exhaust neutralizes these acidic gases into harmless aqueous salts (e.g., sodium nitrite/nitrate) prior to atmospheric release[3].

Degradation Compound 5-Methoxybenzo[d]isoxazole (C8H7NO2) Thermal Thermal Cleavage (N-O Bond Rupture) Compound->Thermal >1000°C Intermediates Reactive Intermediates (Radicals, NOx precursors) Thermal->Intermediates Oxidation Scrubber Alkaline Scrubber (Neutralization) Intermediates->Scrubber Exhaust Gas Products Safe Effluents (CO2, H2O, N2, Salts) Scrubber->Products Release

Fig 2. Thermal degradation pathway of the benzisoxazole ring.

Conclusion

Proper disposal of 5-Methoxybenzo[d]isoxazole is not merely a regulatory checkbox; it is a chemical necessity dictated by its heterocyclic structure. By enforcing strict segregation and mandating scrubber-equipped incineration, laboratories can utilize this valuable building block without incurring downstream environmental liabilities or compromising laboratory safety.

References

  • Source: chemicalbook.
  • Source: cleanchemlab.
  • Source: benchchem.
  • Source: georganics.

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